Rhodium(3+);trisulfate;hydrate
Description
Significance and Research Context of Rhodium(III) Complexes
Rhodium(III) complexes represent a pivotal class of compounds in chemical research, primarily owing to their exceptional catalytic prowess. These complexes are instrumental in a variety of industrial processes, including hydrogenation and hydroformylation, which are fundamental in the production of numerous organic compounds. ontosight.aigoogle.com The stable +3 oxidation state of rhodium, combined with its ability to form well-defined octahedral complexes, makes it a versatile platform for the design of catalysts with high activity and selectivity. fishersci.at Research in this area is driven by the need for more efficient and environmentally benign chemical transformations. The unique electronic configuration of rhodium(III) allows it to activate small molecules and facilitate the formation of new chemical bonds, a property that is extensively exploited in organic synthesis. rsc.org
Scope of Academic Inquiry for Rhodium(III) Trisulfate Hydrate (B1144303)
The academic inquiry into rhodium(III) trisulfate hydrate is multifaceted, encompassing its synthesis, structural elucidation, and its role as a precursor in the development of advanced materials and catalysts. The compound is known to exist in various hydrated forms, with the number of water molecules in the crystal lattice influencing its physical and chemical properties. samaterials.comwikipedia.org Early investigations dating back to 1929 reported the synthesis of different hydrates, such as the yellow tetradecahydrate and the red tetrahydrate, from the reaction of rhodium(III) hydroxide (B78521) with sulfuric acid. wikipedia.org However, initial structural characterizations were limited.
More recent and sophisticated analytical techniques, including X-ray diffraction, have provided definitive structural information. For instance, a more efficient production method was reported in 2016, where rhodium metal reacts with sulfuric acid at elevated temperatures to yield either the anhydrous compound at 400°C or the dihydrate at 475°C. wikipedia.org The study of its solid-state and solution chemistry through methods like IR and NMR spectroscopy has revealed the presence of monomeric and oligomeric complexes in equilibrium. researchgate.net Furthermore, research has explored its application in electroplating, where it is used to create bright and stress-resistant rhodium coatings. google.com
Physicochemical Properties of Rhodium(III) Trisulfate and Its Hydrates
The properties of rhodium(III) sulfate (B86663) are intrinsically linked to its degree of hydration. The anhydrous form and its various hydrates exhibit distinct characteristics.
| Property | Rhodium(III) Trisulfate (Anhydrous) | Rhodium(III) Trisulfate Tetrahydrate | Rhodium(III) Trisulfate (Other Hydrates) |
| Chemical Formula | Rh₂(SO₄)₃ ontosight.ai | Rh₂(SO₄)₃·4H₂O americanelements.com | Dihydrate, Hexahydrate, Tetradecahydrate, Pentadecahydrate wikipedia.orgwikipedia.org |
| Molecular Weight | 493.99 g/mol samaterials.com | 566.05 g/mol americanelements.com | Varies with hydration |
| Appearance | Red crystalline solid wikipedia.org | Brown crystals americanelements.com | Red (tetrahydrate, tetradecahydrate), Yellow (pentadecahydrate) wikipedia.orgwikipedia.org |
| Solubility | Moderately soluble in water and acid americanelements.com | Slightly soluble in H₂O americanelements.com | Miscible with water and ethanol (B145695) chemicalbook.com |
Synthesis and Characterization
The synthesis of rhodium(III) trisulfate hydrate has been approached through various methods, each yielding products with different degrees of hydration and purity.
Initial methods involved the reaction of rhodium(III) hydroxide with sulfuric acid. wikipedia.org A more contemporary and efficient method involves the direct reaction of rhodium metal with hot, concentrated sulfuric acid. wikipedia.org The temperature of this reaction is a critical parameter that determines the nature of the final product. For example, heating at 400°C produces the anhydrous salt, while a temperature of 475°C yields the dihydrate. wikipedia.org
The characterization of these compounds relies on a suite of modern analytical techniques:
X-ray Diffraction (XRD): This technique has been crucial in confirming the crystal structures of the various hydrates, resolving earlier ambiguities. wikipedia.org The anhydrous form possesses a trigonal crystal structure. wikipedia.org
Infrared (IR) Spectroscopy: IR studies are employed to identify the vibrational modes of the sulfate and water ligands, providing insight into the coordination environment of the rhodium ion. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁰³Rh and ¹⁷O NMR studies have been instrumental in understanding the speciation of rhodium(III) sulfate in aqueous solutions, revealing the existence of both monomeric and oligomeric complexes. researchgate.netnih.gov
Thermogravimetric Analysis (TGA): TGA is used to study the thermal decomposition of the hydrated salts, showing the stepwise loss of water molecules upon heating. researchgate.net
Applications in Chemical Research
Rhodium(III) trisulfate hydrate serves as a significant precursor and catalyst in various domains of chemical research.
Catalysis
Rhodium(III) sulfate is a key player in catalysis, both as a direct catalyst and as a precursor for other catalytic species. It is particularly noted for its role in:
Hydrogenation Reactions: Rhodium(III) complexes, in general, are effective catalysts for the hydrogenation of various organic substrates. rsc.org Theoretical studies have investigated the mechanism of rhodium(III)-catalyzed hydrogenation of carbon dioxide to formic acid. nih.gov
Hydroformylation: This industrial process, which converts alkenes to aldehydes, often utilizes rhodium-based catalysts. ufrgs.br
Catalyst Precursor: Rhodium(III) sulfate is a convenient starting material for the synthesis of other rhodium catalysts. For instance, it can be used to prepare supported rhodium catalysts, such as Rh/Al₂O₃, which are active in various catalytic transformations. researchgate.net
| Catalytic Application | Reactants | Product | Catalyst System |
| Hydrogenation | Carbon Dioxide, Hydrogen | Formic Acid | cis-[RhH₂(PH₃)₂(H₂O)]⁺ (Model) nih.gov |
| Hydroformylation | Unsaturated Fatty Esters, CO, H₂ | Aldehydes | [RhCl₃·3H₂O] as a precursor ufrgs.br |
| Isomerization | Pent-1-ene | Pent-2-ene | Cl₃(Ph₃P)₃Rh(III) rsc.org |
Electroplating
Structure
2D Structure
Properties
Molecular Formula |
H2O13Rh2S3 |
|---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
rhodium(3+);trisulfate;hydrate |
InChI |
InChI=1S/3H2O4S.H2O.2Rh/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6 |
InChI Key |
MPJHDLITZOASKY-UHFFFAOYSA-H |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Rh+3].[Rh+3] |
Origin of Product |
United States |
Advanced Characterization Techniques and Structural Analysis of Rhodium Iii Trisulfate Hydrate and Its Derivatives
Spectroscopic Characterization
Spectroscopic methods are fundamental in determining the electronic and vibrational properties of rhodium sulfate (B86663) complexes, providing insights into their coordination environment and bonding.
NMR spectroscopy is a powerful tool for studying the structure and dynamics of chemical compounds in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁰³Rh NMR for Solution Species Elucidation
¹⁰³Rh NMR spectroscopy is particularly valuable for the direct investigation of rhodium-containing species in solution. researchgate.netnih.gov Despite the challenges associated with the low gyromagnetic ratio and sensitivity of the ¹⁰³Rh nucleus, advancements in NMR techniques have enabled detailed studies. copernicus.orghuji.ac.il The chemical shifts observed in ¹⁰³Rh NMR are highly sensitive to the ligand environment, oxidation state, and geometry of the rhodium center. nih.gov
Research on aqueous solutions of rhodium(III) sulfate has utilized ¹⁰³Rh NMR to identify and characterize the various monomeric and oligomeric species present in equilibrium. researchgate.netresearchgate.net Studies have shown that in aqueous solutions, monomeric rhodium sulfate complexes such as [Rh(H₂O)₄(SO₄)]⁺, trans-[Rh(H₂O)₂(SO₄)₂]⁻, cis-[Rh(H₂O)₂(SO₄)₂]⁻, and [Rh(SO₄)₃]³⁻ are not the predominant forms under all conditions. researchgate.net The chemical shifts for these complexes have been assigned, and the specific concentration and acidity parameters that favor the formation of these monomers have been determined. researchgate.net For instance, a study established the formation constants for these species, providing a quantitative understanding of the equilibria involved. researchgate.net
The extremely wide chemical shift range of ¹⁰³Rh NMR allows for the differentiation of various rhodium complexes, with the chemical shift being significantly influenced by factors like isomerism, solvent, and concentration. huji.ac.il This sensitivity makes ¹⁰³Rh NMR a critical tool for elucidating the complex speciation of rhodium(III) sulfate in solution. researchgate.netnih.gov
Table 1: ¹⁰³Rh NMR Chemical Shifts and Formation Constants of Monomeric Rhodium(III) Sulfate Complexes in Aqueous Solution researchgate.net
| Complex Species | Assigned ¹⁰³Rh Chemical Shift (ppm) | Estimated Formation Constant |
| [Rh(H₂O)₄(SO₄)]⁺ | Data not available in source | K₁ ≈ 8 |
| trans-[Rh(H₂O)₂(SO₄)₂]⁻ | Data not available in source | K₂trans ≈ 1 |
| cis-[Rh(H₂O)₂(SO₄)₂]⁻ | Data not available in source | K₂cis ≈ 1 |
| [Rh(SO₄)₃]³⁻ | Data not available in source | K₃ ≈ 2 |
| Ion Pair Formation | Data not available in source | K IP = 8 ± 3.5 |
This table is based on the findings reported in the referenced study. The specific chemical shift values were assigned but not explicitly provided in the abstract.
UV-Vis spectroscopy is employed to study the electronic transitions within rhodium(III) complexes, which are influenced by the coordination environment of the Rh(III) ion. researchgate.netnih.gov In an octahedral ligand field, as is typical for Rh(III), d-d electronic transitions are observed. The positions and intensities of these absorption bands provide information about the ligand field strength and the symmetry of the complex. rsc.org
For rhodium(III) sulfate solutions, UV-Vis spectroscopy can be used to monitor changes in the coordination sphere, such as the substitution of water ligands by sulfate ions. researchgate.netnih.gov The electronic absorption spectra of aqueous solutions of rhodium(III) sulfate have been examined to understand the equilibrium between different monomeric and oligomeric species. researchgate.net The spectra are sensitive to the number and arrangement of sulfate ligands coordinated to the rhodium center. nih.gov For example, studies on Rh(III) speciation in chloride media have demonstrated how UV-Vis spectra change with varying ligand-to-metal ratios, allowing for the identification of different chloro-aqua complexes. nih.gov A similar approach can be applied to sulfate systems.
Infrared (IR) and Raman spectroscopy are vibrational techniques used to identify the functional groups present in a compound and to gain insights into its molecular structure and bonding. ontosight.airesearchgate.net For rhodium(III) trisulfate hydrate (B1144303), these techniques are essential for characterizing the sulfate and water ligands.
IR spectroscopy has been used to study solid-state rhodium(III) sulfates. researchgate.net The vibrational modes of the sulfate ion (SO₄²⁻) are particularly informative. In its free, uncoordinated state, the sulfate ion has tetrahedral (Td) symmetry and exhibits specific vibrational bands. When the sulfate ion coordinates to the rhodium(III) center, its symmetry is lowered, leading to the splitting of degenerate vibrational modes and the appearance of new bands in the IR spectrum. This allows for the differentiation between uncoordinated and coordinated sulfate groups. Additionally, the presence of water of hydration can be confirmed by the characteristic O-H stretching and H-O-H bending vibrations.
Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netacs.org It is particularly useful for studying the symmetric stretching vibrations of the sulfate group, which are often weak in the IR spectrum. The technique can also be applied to aqueous solutions to study the structure of the rhodium-sulfate complexes in that state.
Microscopic and Diffraction Techniques
Microscopic and diffraction methods provide direct visualization and structural information about the morphology and crystal structure of materials at the micro- and nanoscale.
High-Resolution Electron Microscopy (HREM), a form of transmission electron microscopy (TEM), is a powerful technique for imaging the atomic structure of materials. oup.comnih.gov It is particularly valuable for characterizing the morphology and crystal structure of nanoparticles and other nanostructured materials. researchgate.netcanada.ca In the context of rhodium sulfate derivatives, HREM can be used to study rhodium-containing nanoparticles that may be synthesized using rhodium(III) sulfate as a precursor. canada.ca
HREM provides direct images of the atomic lattices of nanoparticles, allowing for the determination of their size, shape, and crystallinity. researchgate.net For instance, HREM studies on rhodium nanoparticles have revealed details about their internal structure, including the presence of defects and different crystal facets. oup.comresearchgate.net This technique can also be used to study the core-shell structures, such as rhodium-platinum nanoparticles, providing insights into the arrangement of different metallic layers at the atomic level. acs.orgnih.gov While direct HREM studies on rhodium(III) trisulfate hydrate itself are less common due to its crystalline salt nature, the technique is indispensable for characterizing nanomaterials derived from it.
Surface and Elemental Analysis
The characterization of the surface composition and elemental states of rhodium compounds is crucial for understanding their chemical reactivity and properties. A suite of surface-sensitive techniques provides detailed information about the outermost atomic layers of materials like Rhodium(III) trisulfate hydrate.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a non-destructive surface analysis technique that provides semi-quantitative elemental, chemical-state, and electronic structure information from the top 5-10 nanometers of a material. youtube.com The fundamental principle involves irradiating a sample with X-rays, which causes the emission of photoelectrons. youtube.com The kinetic energy of these ejected electrons is measured, and from this, the binding energy can be calculated, which is characteristic of each element and its chemical environment. youtube.com
For rhodium compounds, XPS is used to determine the oxidation state of the rhodium ions. The Rh 3d region of the spectrum is typically analyzed, which shows two peaks (a doublet) due to spin-orbit splitting: Rh 3d₅/₂ and Rh 3d₃/₂. xpsdatabase.net The binding energy of the Rh 3d₅/₂ peak for metallic rhodium is approximately 307.0 eV, while for Rh(III) in Rh₂O₃, it shifts to a higher binding energy of about 308.2 eV to 308.9 eV. xpsdatabase.netresearchgate.net This chemical shift indicates the more oxidized state of the rhodium atom. youtube.com In analyzing Rhodium(III) trisulfate hydrate, the Rh 3d peaks would be expected in the region characteristic of Rh(III). The O 1s and S 2p regions would also provide information on the sulfate and hydrate components. It is important to note that analysis under high vacuum can lead to the loss of water or other volatile solvents. xpsdatabase.net
xpsdatabase.netresearchgate.netIon Scattering Spectroscopy (ISS), also known as Low-Energy Ion Scattering (LEIS), is an exceptionally surface-sensitive technique used to determine the elemental composition of the outermost atomic layer of a material. thermofisher.comwikipedia.org The method involves directing a beam of low-energy ions (typically He⁺ or Ne⁺) at the sample surface and measuring the kinetic energy of the ions that are scattered after a single collision with a surface atom. nrel.gov Because the energy lost by the incident ion depends on the mass of the surface atom it collides with, the resulting energy spectrum contains peaks corresponding to each element present on the absolute surface. thermofisher.com Due to the high probability of neutralization for ions that penetrate beyond the first layer, the signal is almost exclusively from the top monolayer, making ISS ideal for studying surface segregation and contamination. thermofisher.comnrel.gov
Electron Energy Loss Spectroscopy (EELS) is another powerful technique for surface and bulk analysis, often performed in a transmission electron microscope. nih.gov In EELS, a beam of electrons with a known, narrow range of kinetic energies is passed through a sample. nih.gov Some of these electrons lose energy through inelastic scattering interactions with the atoms in the sample. The energy loss is characteristic of the specific elemental composition and electronic structure of the material. nih.gov For rhodium, major EELS edges include the L₂, L₃, and M₄,₅ edges. eels.info For instance, the Rh L₃ edge is at 3004 eV. eels.info Analysis of the fine structure of these edges can provide information on the oxidation state of the rhodium atoms. The technique can also detect lighter elements, making it suitable for analyzing the oxygen and sulfur in the sulfate groups of Rhodium(III) trisulfate hydrate. nih.gov
eels.infoAuger Electron Spectroscopy (AES) is a widely used surface-sensitive technique that analyzes the elemental composition of a sample's surface. wikipedia.org The process begins when an incident high-energy electron beam ejects a core electron from a surface atom, creating a core hole. An electron from a higher energy level then drops to fill this hole, and the energy released from this transition is transferred to a third electron, the Auger electron, which is then ejected from the atom. wikipedia.org The kinetic energy of this Auger electron is characteristic of the parent atom and its chemical environment, independent of the incident beam energy. wikipedia.org AES is highly sensitive to light elements (excluding H and He) and is used for compositional mapping and depth profiling. For rhodium compounds, Auger signals can be used to help distinguish between chemical states, especially when XPS shifts are small. xpsdatabase.net
X-ray Photoelectron Spectroscopy (XPS) and Complementary Probes
Solution State Behavior and Oligomerization of Rhodium(III) Trisulfate Hydrate
In aqueous solutions, the chemistry of the rhodium(III) ion is dominated by the formation of aqua ions and their subsequent reactions. The behavior of Rhodium(III) trisulfate hydrate in solution is characterized by complex hydrolytic polymerization and oligomerization processes, leading to a variety of polynuclear species. The nature and distribution of these species are highly dependent on factors such as pH, temperature, concentration, and the age of the solution.
Hydrolytic Polymerization of Rhodium(III) Aqua Ions
The fundamental entity in aqueous solutions of rhodium(III) salts is the hexaaquarhodium(III) ion, [Rh(H₂O)₆]³⁺. Due to the high charge density of the Rh(III) cation (a high charge-to-radius ratio), it strongly polarizes the coordinated water molecules (ligands). savemyexams.com This polarization weakens the O-H bonds within the water ligands, making them more acidic than bulk water molecules. savemyexams.com Consequently, the aqua ion can undergo hydrolysis, a process where it acts as a Brønsted acid, donating a proton to a free water molecule to form a hydroxido ligand and a hydronium ion.
The initial hydrolysis step can be represented as: [Rh(H₂O)₆]³⁺ + H₂O ⇌ [Rh(H₂O)₅(OH)]²⁺ + H₃O⁺
This process is the gateway to polymerization. The hydroxido ligand on one rhodium center can form a bridge with an adjacent rhodium aqua ion. This condensation reaction, known as olation, results in the formation of a µ-hydroxo bridge (Rh-OH-Rh) and the elimination of a water molecule. This is the primary mechanism for the formation of dimeric and higher oligomeric species in solution. slu.se The slow kinetics of ligand exchange for rhodium(III) means that these hydrolytic polymerization processes can be slow, and solutions may take considerable time to reach equilibrium. slu.se
The extent of hydrolysis and subsequent polymerization is significantly influenced by the pH of the solution. Increasing the pH (decreasing H₃O⁺ concentration) shifts the equilibrium towards the formation of hydroxido species, thereby promoting the formation of polynuclear complexes. rsc.orgresearchgate.net
Identification of Trinuclear and Other Oligomeric Forms
Advanced analytical techniques, particularly multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (especially ¹⁰³Rh and ¹⁷O NMR), in conjunction with UV-Visible spectroscopy and ion-exchange chromatography, have been instrumental in separating and characterizing the various oligomeric species of rhodium(III) in aqueous and sulfate-containing solutions. rsc.orgresearchgate.netresearchgate.net
While dinuclear species such as the doubly hydroxo-bridged dimer, [(H₂O)₄Rh(µ-OH)₂Rh(OH₂)₄]⁴⁺, have been identified, research has revealed the significant presence of more complex trinuclear forms. slu.seresearchgate.net Studies have shown that upon aging rhodium(III) solutions, especially under basic conditions, several distinct trinuclear aqua ions can be formed and isolated. rsc.orgresearchgate.net These are not linear or bent arrangements but typically consist of a triangular core of rhodium atoms. rsc.orgresearchgate.net
One initially isolated form (designated as 4 ) is proposed to have a triangular arrangement of rhodium centers linked by a single µ-OH bridge. rsc.orgresearchgate.net This species is characterized by two ¹⁰³Rh NMR signals, indicating two different rhodium environments within the same molecule. researchgate.net Upon heating, this form can irreversibly convert into a more stable trinuclear ion (designated as 3 ), which also exhibits two ¹⁰³Rh NMR signals but at different chemical shifts. researchgate.net The proposed structure for this second form consists of a triangular arrangement where two rhodium centers are linked by two µ-OH bridges, and each of these is linked to the third rhodium atom by a single µ-OH bridge. rsc.orgresearchgate.net
At higher pH, a third trinuclear aqua ion (designated as 5 ) can be formed, which displays a single ¹⁰³Rh NMR signal. rsc.orgresearchgate.net This suggests a more symmetric structure, which has been interpreted as three rhodium(III) centers linked by a single µ₃-OH group, with pairs of rhodium atoms also linked by a µ-OH bridge. rsc.orgresearchgate.net
In sulfate media specifically, studies have identified several stable species in aged solutions, including the dimeric complex [Rh₂(µ-SO₄)₂(H₂O)₈]²⁺ and a trinuclear complex formulated as [Rh₃(µ-SO₄)₃(µ-OH)(H₂O)₁₀]²⁺. researchgate.net The formation of these varied and metastable oligomers is a characteristic feature of rhodium(III)'s aqueous chemistry. researchgate.netresearchgate.net
Interactive Data Table: Characterization of Trinuclear Rhodium(III) Aqua Ions
| Designated Form | Number of ¹⁰³Rh NMR Signals | Proposed Structural Features | Precursor / Conditions |
| Form 4 | 2 (Ratio 2:1) | Triangular Rh₃ arrangement with one µ-OH bridge; stabilized by hydrogen bonding. rsc.orgresearchgate.net | Isolated from aged basic Rh(III) solutions. rsc.orgresearchgate.net |
| Form 3 | 2 (Ratio 1:2) | Triangular Rh₃ arrangement; two Rh atoms linked by two µ-OH bridges, each linked to the third Rh by one µ-OH bridge. rsc.orgresearchgate.net | Formed by heating Form 4. researchgate.net |
| Form 5 | 1 | Symmetric structure; three Rh atoms linked by a single µ₃-OH group and additional µ-OH bridges between pairs of Rh atoms. rsc.orgresearchgate.net | Formed from Form 3 at high pH. rsc.orgresearchgate.net |
Mechanistic Investigations of Rhodium Iii Trisulfate Hydrate Reactivity and Catalysis
Fundamental Reaction Pathways of Rhodium(III) Trisulfate Hydrate (B1144303) Reactivity and Catalysis
Rhodium(III) trisulfate hydrate, with the chemical formula Rh₂(SO₄)₃·nH₂O, is a significant compound in rhodium chemistry, not only as a precursor for various rhodium-based materials but also for its own catalytic and reactive properties. The reactivity of this compound is governed by the chemistry of the Rh(III) ion and the coordinated sulfate (B86663) and aqua ligands. In aqueous solutions, Rhodium(III) sulfate forms complex equilibria involving various aqua and sulfato species, including monomeric and oligomeric forms. researchgate.netresearchgate.net The study of these solutions has revealed the presence of stable species such as [Rh₂(μ-SO₄)₂(H₂O)₈]²⁺, [Rh₂(μ-SO₄)(H₂O)₈]⁴⁺, and [Rh₃(μ-SO₄)₃(μ-OH)(H₂O)₁₀]²⁺. researchgate.net
Oxidation and Reduction Chemistry
The Rh(III) oxidation state is the most stable for rhodium, but it can be reduced to lower oxidation states or, under specific conditions, oxidized. The redox chemistry of Rhodium(III) trisulfate hydrate is central to its catalytic activity, particularly in processes that involve oxidative addition and reductive elimination steps.
Rhodium(III) in sulfate media can be electrochemically reduced. However, in acidic solutions, the reduction of Rh(III) is often accompanied by significant hydrogen evolution, which can mask the voltammetric response for the metal deposition. Studies on the electrodeposition of rhodium from acidic sulfate solutions have shown that despite variations in the speciation of Rh(III) from different sources, the fundamental electrochemical behavior remains consistent.
In the realm of catalysis, Rhodium(III) complexes, often derived from precursors like the trisulfate hydrate, are pivotal in a variety of oxidation reactions. For instance, Rh(III) porphyrin complexes have been shown to catalyze the aerobic oxidation of alcohols in water. rsc.org Mechanistic studies of such reactions point to the formation of a key intermediate, a porphyrin rhodium(III) alkoxide species, followed by β-C-H elimination. rsc.org Furthermore, Rh(III)-catalyzed reactions can proceed through various catalytic cycles, including Rh(I)/Rh(III) and Rh(III)/Rh(V) pathways, highlighting the accessible range of oxidation states for rhodium in catalytic transformations. nih.gov Theoretical studies have been instrumental in elucidating these complex mechanistic pathways, which can involve steps like concerted metalation-deprotonation (CMD) or oxidative addition. nih.govacs.orgnih.gov
The catalytic activity of Rhodium(III) compounds is also relevant in environmental applications, such as the catalytic oxidation of methane (B114726). Rhodium-based catalysts have demonstrated high tolerance to water and sulfur dioxide, which are common inhibitors for other catalysts. researchgate.net This robustness is attributed in part to the dynamic nature of the rhodium species under reaction conditions.
Ligand Substitution Reactions
Ligand substitution reactions are fundamental to the solution chemistry and catalytic applications of Rhodium(III) trisulfate hydrate. In aqueous solution, the aqua ligands of the rhodium(III) aqua-sulfato complexes are subject to substitution by other ligands. The kinetics and mechanism of these substitution reactions are crucial for understanding how the catalyst interacts with substrates.
Studies on Rhodium(III) aqua ions have shown that the substitution of aqua ligands can proceed through different mechanisms. For the hexaaquarhodium(III) ion, [Rh(H₂O)₆]³⁺, the anation (ligand entry) by various ions is often proposed to occur via an interchange mechanism. The reactivity can be influenced by the nature of the other ligands present in the coordination sphere.
In sulfate-containing solutions, the sulfate ions themselves act as ligands, forming a variety of sulfato-aqua complexes. researchgate.net The lability of the aqua ligands in these complexes is a key factor in their catalytic activity, as the displacement of a water molecule by a substrate is often the initial step in a catalytic cycle. The equilibrium between different monomeric and oligomeric rhodium(III) sulfate complexes in solution is dynamic, and the composition can be influenced by factors such as concentration, acidity, and temperature. researchgate.netresearchgate.net
While detailed kinetic studies specifically on ligand substitution of Rhodium(III) trisulfate hydrate are not extensively documented in readily available literature, the general principles of Rh(III) coordination chemistry suggest that the sulfate ligands, being bidentate or bridging, would confer a certain degree of stability to the complexes, while the aqua ligands would be the primary sites for substitution by incoming substrates in catalytic processes.
Co-precipitation Mechanisms (e.g., with Copper Sulfide)
The co-precipitation of rhodium with other metal sulfides, such as copper sulfide (B99878) (CuS), is a significant process in hydrometallurgy for the recovery and separation of precious metals. uct.ac.zaresearchgate.netresearchgate.netscielo.org.za Mechanistic investigations into the co-precipitation of Rh(III) with CuS from sulfate solutions have revealed complex reaction pathways.
A key finding in the study of Rh(III) co-precipitation with CuS is the identification of a heterogeneous cationic substitution reaction path. uct.ac.zaresearchgate.netresearchgate.net This pathway involves the reaction between the solid, more soluble co-precipitated metal sulfide (CuS) and the less soluble cation in the solution (Rh³⁺). The significant difference in the solubility products (Ksp) of the metal sulfides provides the chemical driving force for this substitution. In this process, rhodium ions in the solution displace copper ions from the solid CuS lattice, leading to the enrichment of rhodium on the surface of the copper sulfide particles. researchgate.netresearchgate.net
Cationic Substitution: Once the initial burst of ionic precipitation has occurred and the concentration of free sulfide in the solution has decreased, the dominant reaction pathway switches to the slower heterogeneous cationic substitution. researchgate.netresearchgate.netscielo.org.za The previously formed CuS particles then act as a substrate for the continued removal of rhodium from the solution. This substitution reaction can either proceed to completion or be hindered by the passivation of the CuS surface by the newly formed rhodium sulfide layer. researchgate.net
At lower temperatures (e.g., 50–95 °C), the presence of a large excess of aqueous Cu²⁺ significantly hinders the co-precipitation of rhodium. This is because the cationic substitution pathway is considerably slower than ionic precipitation, and the rhodium sulfide precipitate can passivate the surface of the CuS particles, preventing further reaction. researchgate.netresearchgate.net
Conversely, at higher temperatures (e.g., 150 °C), the negative impact of high Cu²⁺ concentration is negligible. researchgate.netresearchgate.net At this elevated temperature, the initially formed CuS has a greater surface area, and the cationic substitution reaction proceeds more effectively, leading to the complete precipitation of rhodium. researchgate.net The initial rate of ionic co-precipitation is highly sensitive to temperature, suggesting it is chemically reaction-controlled. In contrast, the subsequent crystal growth and cationic substitution reactions appear to be less dependent on temperature, indicating a potential switch to a mass transfer-controlled mechanism, particularly at higher temperatures. researchgate.net
The following table summarizes the influence of temperature on the co-precipitation of rhodium with copper sulfide:
| Temperature Range | Dominant Factors and Observations | Outcome for Rhodium Co-precipitation |
| 50–95 °C | - High aqueous Cu²⁺ concentration decreases the rate and extent of Rh co-precipitation. researchgate.netresearchgate.net- Cationic substitution is slow. researchgate.netresearchgate.net- Passivation of CuS particles by Rh precipitate occurs. researchgate.net | Incomplete |
| 150 °C | - Negligible impact of Cu²⁺ concentration. researchgate.netresearchgate.net- Higher surface area of formed CuS. researchgate.net- Cationic substitution leads to completion of Rh precipitation. researchgate.net- Initial ionic precipitation is chemical reaction controlled, later stages may be mass transfer controlled. researchgate.net | Complete |
Catalytic Reaction Mechanisms of Rhodium(III) Complexes
Rhodium(III) complexes, often generated from precursors like rhodium(III) trisulfate, are exceptionally versatile catalysts. researchgate.net Their reactivity is frequently harnessed in C-H activation, a process that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, providing an atom-economical approach to building molecular complexity. nih.govnih.gov The general mechanism for many of these transformations involves a Rh(III)-catalyzed C-H bond activation/annulation sequence. researchgate.net This typically begins with the coordination of a directing group on the substrate to the rhodium center, followed by C-H metalation to form a rhodacycle intermediate. This intermediate then reacts with a coupling partner, such as an alkyne or alkene, leading to insertion and subsequent reductive elimination to yield the product and regenerate the active Rh(III) catalyst, often with the aid of an oxidant. researchgate.netnih.gov
C-H Activation Processes
The functionalization of C-H bonds catalyzed by rhodium(III) species is a cornerstone of modern synthetic chemistry, allowing for the construction of diverse heterocyclic and polycyclic structures. acs.orgsigmaaldrich.cn These processes often rely on organometallic rhodium catalysts, such as those bearing cyclopentadienyl (B1206354) (Cp*) ligands, which can be prepared from basic rhodium salts. nih.gov
The synthesis of pyridones via the rhodium(III)-catalyzed coupling of acrylamides and alkynes highlights the nuanced mechanistic pathways available. nih.gov The reaction generally proceeds through the formation of a five-membered rhodacycle intermediate via vinylic C-H activation of the acrylamide (B121943) substrate. nih.govnih.gov This intermediate undergoes regioselective insertion of an alkyne to form a seven-membered rhodacycle. Subsequent reductive elimination furnishes the desired pyridone and a rhodium(I) species, which is then oxidized back to the active Rh(III) state to complete the catalytic cycle. nih.gov
Interestingly, the mechanism can diverge based on the nature of the substituents. For instance, in electrochemical Rh-catalyzed annulations, the seven-membered vinyl-rhodium intermediate can follow two different pathways. With N-phenyl acrylamides, a classic neutral concerted reductive elimination occurs to produce α-pyridones. nih.gov In contrast, using N-tosyl acrylamides can lead to an ionic stepwise pathway that results in the formation of cyclic imidates, showcasing a substituent-controlled chemoselectivity. nih.gov DFT calculations have been employed to elucidate the origins of these divergent pathways. nih.gov
Furthermore, studies comparing pyridone synthesis from acrylamides to isoquinolone synthesis from benzamides have revealed mechanistic distinctions. Hammett plot analysis and isotope effect studies suggest that for electron-rich acrylamides, C-H activation is the turnover-limiting step. However, for more acidic, electron-poor substrates, a subsequent step such as alkyne insertion or reductive elimination becomes turnover-limiting, indicating a substrate-dependent shift in the reaction mechanism. nih.gov
Table 1: Catalyst Systems in Rh(III)-Catalyzed Pyridone Synthesis This table presents examples of catalyst systems and conditions used for the synthesis of pyridones from acrylamides and alkynes.
| Substrates | Catalyst System | Oxidant | Solvent | Temp (°C) | Key Finding | Ref |
|---|---|---|---|---|---|---|
| N-Methoxyacrylamide + Diphenylacetylene | RhCp*(MeCN)32 | Cu(OAc)2 | Dichloroethane | 60-110 | Good yields, moderate regioselectivity. | nih.gov |
| N-Phenyl Acrylamide + Alkyne | Rh(III) catalyst | Electric Current | - | - | Electrochemical process avoids metal oxidants; forms α-pyridones. | nih.gov |
| N-Tosyl Acrylamide + Alkyne | Rh(III) catalyst | Electric Current | - | - | Divergent synthesis leads to cyclic imidates via an ionic pathway. | nih.gov |
| ω-Alkynyl Acrylichydroxamates | Rh(III) catalyst | - (Redox-neutral) | - | - | Efficient intramolecular macrocyclization to form macrocyclic pyridones. | researchgate.netfigshare.com |
Rhodium(III)-catalyzed heteroannulation reactions provide powerful tools for synthesizing complex heterocyclic frameworks. A notable example is the annulation involving 3-sulfolene (B121364) derivatives. researchgate.netresearchgate.net Hydroxamates derived from 3-sulfolene-3-carboxylic acid can undergo both intra- and intermolecular heteroannulations with alkynes. researchgate.net
The mechanism proceeds through a C(sp²)-H bond activation directed by the hydroxamate group. researchgate.netresearchgate.net This forms a rhodacycle intermediate which then couples with an alkyne. This transformation provides straightforward access to diversely substituted pyridones and pyridines that are fused to a sulfolene ring. researchgate.net The resulting sulfolene-fused pyridines are valuable precursors for pyridine (B92270) ortho-quinodimethanes, which can be generated via a subsequent cheletropic elimination of sulfur dioxide. researchgate.net This extension of Rh(III)-catalyzed C-H functionalization to sulfolenes, a previously unexplored class of alkenes in this context, opens pathways to valuable heterocyclic products. researchgate.net
Rhodium(III) catalysts are highly effective in mediating annulations that involve the concurrent activation of both C-H and N-H bonds. These dual activation pathways are particularly useful for constructing nitrogen-containing heterocycles. nih.gov An example is the synthesis of isoquinolin-3-ol derivatives from benzimidates and α-chloroaldehydes. This process is redox-neutral and proceeds without the need for an external oxidant, and remarkably, it involves the evolution of hydrogen gas. nih.gov
In other systems, such as the annulation of N-iminopyridinium ylides with alkynes, the ylide itself acts as an internal oxidant. rsc.org The reaction is believed to proceed through C-H activation, alkyne insertion, and subsequent N-N bond cleavage to afford isoquinolones. This showcases the versatility of Rh(III) catalysis, where the choice of substrate can fundamentally alter the redox pathway of the reaction. rsc.org Similarly, the annulation of N-aryloxyacetamides with alkynyloxiranes to form dihydrobenzofurans demonstrates a redox-neutral C-H activation/annulation pathway. mdpi.com
Asymmetric Catalysis Mechanisms
The development of asymmetric catalytic reactions using rhodium complexes is of paramount importance for producing enantiomerically pure compounds, which are crucial in medicinal chemistry and materials science. rsc.org Chiral rhodium catalysts, which can be derived from simple rhodium salts, are capable of inducing high levels of stereocontrol. nih.gov
Atropisomers are stereoisomers that arise from restricted rotation around a single bond. Their controlled synthesis is a significant challenge in asymmetric catalysis. nih.govacs.org Rhodium(III) catalysis has emerged as a powerful strategy for the atroposelective construction of axially chiral compounds. nih.gov
One key strategy involves the use of chiral-at-metal rhodium(III) catalysts, where the rhodium center itself is the source of chirality. nih.gov In the atroposelective synthesis of N-arylpyrroles, a chiral-at-metal rhodium Lewis acid catalyzes the alkylation of configurationally flexible N-arylpyrroles. nih.govresearchgate.net The catalyst binds to the substrate, creating a chiral environment that directs the electrophilic attack to one of the two faces of the pyrrole (B145914) ring. This process effectively "freezes" one of the rapidly interconverting atropisomers, leading to a product with high enantiomeric excess. nih.gov DFT calculations have been instrumental in elucidating that the stereoselectivity originates from the strong discrimination of the catalyst between the two prochiral faces of the substrate complex. nih.govresearchgate.net
In the synthesis of C-N axially chiral naphthylamines, a rhodium(III)-catalyzed C-H activation of sulfoxonium ylides followed by a [4+2] annulation with sterically hindered alkynes is employed. nih.gov The stereodetermining step is the enantioselective C-H activation/annulation event, which is controlled by a chiral cyclopentadienyl ligand on the rhodium catalyst. The specific structure of the chiral ligand creates a pocket that favors one atropisomeric transition state over the other, leading to high enantioselectivity. nih.gov
Table 2: Research Findings in Rh(III)-Catalyzed Atroposelective Synthesis This table summarizes key findings from studies on the atroposelective synthesis of axially chiral compounds using Rh(III) catalysts.
| Reaction Type | Catalyst Type | Key Mechanistic Feature | Stereoselectivity Outcome | Ref |
|---|---|---|---|---|
| N-Arylpyrrole Alkylation | Chiral-at-metal Rh(III) Lewis Acid | Atroposelective electrophilic aromatic substitution on fluxional atropisomers. | Up to >99.5% ee. | nih.govresearchgate.net |
| Naphthylamine Synthesis | Rh(III) with Chiral Cp Ligand | Atroposelective C-H activation/[4+2] annulation of sulfoxonium ylides and alkynes. | High regio- and enantioselectivity. | nih.gov |
| Dynamic Kinetic Resolution of Allylic Sulfoxides | Rhodium Tandem Catalyst | Racemization of allylic sulfoxide (B87167) via a Rh(III)-π-allyl intermediate combined with hydrogenation. | DKR of sulfoxides. | nih.gov |
Photochemical Catalytic Cycles (e.g., Hydrogen Evolution)
Rhodium(III) compounds are recognized for their catalytic activity in a variety of chemical transformations, including photochemical hydrogen evolution, a critical process for renewable energy strategies. While direct studies focusing exclusively on rhodium(III) trisulfate hydrate are not extensively detailed in the literature, the behavior of related rhodium(III) species and rhodium sulfides provides significant insight into potential catalytic cycles. Rhodium-based catalysts are effective in the hydrogen evolution reaction (HER), often proceeding through the formation of rhodium hydride intermediates. mdpi.com
Photocatalytic systems for hydrogen production typically involve a photosensitizer, a sacrificial electron donor, and a catalyst. In such systems, a reduced photosensitizer can activate a Rh(III) catalyst, leading to the formation of a Rh(I) species. nih.govnih.gov This reduced rhodium center is key to the catalytic cycle, reacting with protons from the aqueous solution to generate a rhodium(III) hydride intermediate, which ultimately releases hydrogen gas. nih.govnih.gov For instance, a mono-terpyridyl rhodium(III) complex has been shown to be an effective catalyst for light-induced proton reduction to hydrogen in water. mdpi.comnih.govnih.gov
Rhodium sulfides, which can be formed from rhodium precursors, are among the best-performing metal sulfide electrocatalysts for hydrogen evolution and oxidation. researchgate.net The catalytic activity is believed to originate from specific rhodium sites within phases like Rh₁₇S₁₅ and Rh₃S₄. researchgate.net Similarly, atomically dispersed rhodium on nitrogen-doped graphene has demonstrated superior performance for the HER, highlighting the efficiency of single-atom rhodium sites. researchgate.net These findings suggest that rhodium(III) trisulfate hydrate could serve as a precursor to catalytically active rhodium or rhodium sulfide nanoparticles for hydrogen evolution.
The performance of various rhodium-based catalysts in the hydrogen evolution reaction is summarized below, illustrating the potential of this metal in different chemical forms.
| Catalyst System | Conditions | Performance Metric | Value |
| Rh/Ti film | Electrochemical HER | Overpotential at 100 mA cm⁻² | 175 mV mdpi.com |
| Rh/NF film | Electrochemical HER | Overpotential at 100 mA cm⁻² | 263 mV mdpi.com |
| Rh-tpy complex (1 µM) | Photocatalytic HER (pH 4.5) | Turnover Number (TON) | up to 1000 mdpi.comnih.gov |
| Rh-tpy complex (10 µM) | Photocatalytic HER (pH 4.5) | Turnover Number (TON) | 300 mdpi.comnih.gov |
| Rh₂S₃ and RhS₂ phases | Electrochemical HER | Voltage for 20 mA/cm² | -0.46 V vs. Ag/AgCl researchgate.net |
| Rh₃S₄ and Rh₁₇S₁₅ phases | Electrochemical HER | Voltage for 20 mA/cm² | -0.34 V vs. Ag/AgCl researchgate.net |
Table 1: Comparative performance of various rhodium-based catalysts in hydrogen evolution reactions. Data sourced from multiple studies to highlight the catalytic efficiency of rhodium in different forms.
Biochemical Reaction Mechanisms (e.g., DNA Polymerase Beta Catalysis)
The kinetic inertness of the rhodium(III) ion makes it a valuable tool for probing complex biochemical reaction mechanisms. While not a direct reactant, rhodium(III) can be incorporated into molecular probes to trap intermediate states and elucidate catalytic steps that are otherwise too transient to observe. A notable example is its use in studying the mechanism of DNA polymerase beta (Pol β), an enzyme crucial for DNA repair. nih.gov
The fidelity of DNA polymerases relies on a precise mechanism involving conformational changes and the coordination of metal ions. To dissect this mechanism, researchers have used substitution-inert Rh(III)dNTP (a rhodium(III) complex with a deoxyribonucleoside triphosphate) as an analog for the natural Mg(II)dNTP substrate. nih.gov Stopped-flow fluorescence experiments have shown that a slow fluorescence change, associated with a rate-limiting step, occurs only after the addition of Mg(II) to a pre-formed complex of Pol β, DNA, and Rh(III)dNTP. nih.gov This finding provided direct evidence that a subdomain-closing conformational change precedes the binding of the catalytic Mg(II) ion, and that the rate-limiting step occurs after this binding event. nih.gov
The use of such probes helps to build a more accurate picture of the catalytic cycle. These experimental results have provided crucial evidence supporting an induced-fit model for substrate specificity, where the enzyme's active site conforms to the correct substrate, a process that can be stalled and studied using analogs like Rh(III)dNTP. nih.govnih.gov
| Probe Used | Purpose in Pol β Study | Key Finding |
| Viscosity-increasing agents (sucrose, glycerol) | To slow down conformational changes | The first (fast) fluorescence transition was selectively slowed, indicating it corresponds to a conformational change. nih.gov |
| dNTPαS (Thionucleotide) | To preferentially slow the chemical step | The second (slow) fluorescence transition was selectively slowed, linking it to the chemical incorporation step. nih.gov |
| Rh(III)dNTP (Substitution-inert complex) | To trap the state before catalytic Mg(II) binding | The slow fluorescence change occurred only after adding Mg(II), showing that the rate-limiting step follows catalytic metal ion binding. nih.gov |
Table 2: Probes used in stopped-flow experiments to investigate the catalytic mechanism of DNA Polymerase β. nih.gov
Intramolecular Transformations and Rearrangements
Irreversible Intramolecular Condensation Processes
Rhodium(III) aqua sulfates can undergo irreversible intramolecular condensation upon thermal treatment. researchgate.net Studies have shown that the isothermal dehydration of rhodium(III) aqua sulfates in the temperature range of 100–130°C leads to solid-phase condensation, yielding oligomeric rhodium(III) aqua sulfate complexes. researchgate.net This process involves the removal of coordinated water molecules and the subsequent formation of sulfate bridges between rhodium centers, effectively creating a polymeric structure.
The kinetics of this solid-phase transformation have been investigated, revealing the effective rate constants and activation energies for the dehydration and condensation process. researchgate.net The resulting solid materials have been characterized by X-ray powder diffraction and IR spectroscopy, confirming the change in the coordination environment of the rhodium(III) ion. researchgate.net When these polymeric phases are dissolved, techniques such as ¹⁰³Rh and ¹⁷O NMR, electronic absorption spectroscopy, and chromatography have been used to characterize the oligomeric species present in the solution. researchgate.net This irreversible condensation represents a significant thermal transformation of the initial hydrated sulfate salt into a more complex, polymerized inorganic material.
| Temperature (°C) | Process | Kinetic Parameter | Value |
| 100 - 130 | Isothermal Dehydration & Condensation | Effective Rate Constants | Determined researchgate.net |
| 100 - 130 | Isothermal Dehydration & Condensation | Activation Energies | Determined researchgate.net |
Table 3: Conditions and parameters for the irreversible intramolecular condensation of Rhodium(III) aqua sulfates. researchgate.net
Fluxional Behavior in Organometallic Complexes
Fluxionality is a fundamental concept in organometallic chemistry describing the dynamic interchange of ligands or parts of a ligand on a central metal atom, often leading to equivalent environments on the NMR timescale at elevated temperatures. slideshare.netnih.gov While rhodium(III) trisulfate hydrate is an inorganic salt, it serves as a common precursor for the synthesis of a wide array of organometallic rhodium(III) complexes, many of which exhibit fluxional behavior. mdpi.com
The dynamic processes in these complexes can involve ligand site exchange, ring whizzing, or pseudorotations. For example, some aqua-phosphine complexes of rhodium(III) show phosphine (B1218219) ligand site exchange in their NMR spectra. rsc.org This behavior is attributed to the rate-determining dissociation of a weakly bound water ligand to form a five-coordinate intermediate, which can then undergo rapid pseudorotation to scramble the ligand positions before the water molecule re-coordinates. rsc.org
In another example, a dihydridorhodatetraborane complex, which is a formal Rh(III) species, exhibits fluxionality involving the exchange of hydrogen atoms between various positions within the metallaborane cluster. mdpi.comresearchgate.net The study of these dynamic processes, often through variable-temperature NMR spectroscopy, provides critical information about reaction mechanisms, ligand bonding, and the stability of intermediates. acs.org
| Complex | Fluxional Process | Activation Parameter | Value |
| [Rh(picolyl-NHC)(COD)]⁺ | Chelate ring inversion | ΔH‡ | 11.4 kcal/mol acs.org |
| [Rh(picolyl-NHC)(COD)]⁺ | Chelate ring inversion | ΔS‡ | -13 eu acs.org |
Table 4: Activation parameters for the fluxional behavior observed in a representative organometallic rhodium complex, determined by line-shape analysis of ¹H NMR spectra. acs.org
Advanced Catalytic Applications of Rhodium Iii Trisulfate Hydrate and Its Derivatives
Organic Transformations
Rhodium(III)-catalyzed C-H activation has become a cornerstone for creating carbon-carbon and carbon-heteroatom bonds with high regioselectivity. researchgate.netnih.gov This strategy often employs directing groups to position the catalyst, leading to the formation of stable metallacyclic intermediates that facilitate subsequent transformations. researchgate.net
A direct and efficient synthesis of 1-naphthols has been achieved through a rhodium(III)-catalyzed C-H activation and annulation process. nih.govresearchgate.net In this redox-neutral reaction, sulfoxonium ylides couple with alkynes, where the ylide serves as a novel, traceless bifunctional directing group. nih.govnih.gov This method is distinguished by its broad substrate scope and operational simplicity. nih.govnih.gov
The reaction demonstrates good tolerance for various functional groups on both the aryl ring of the sulfoxonium ylide and the alkyne partner. nih.gov For instance, electron-donating and electron-withdrawing groups on the arene are well-tolerated. The process is also effective for substrates with steric hindrance and can be extended to heteroaryl-substituted alkynes. nih.gov A gram-scale reaction has been successfully performed, highlighting the synthetic utility of this transformation for producing highly substituted naphthols, which can be further converted into useful building blocks like naphthyl triflates for cross-coupling reactions. nih.gov
Table 1: Rh(III)-Catalyzed Synthesis of 1-Naphthols from Sulfoxonium Ylides and Alkynes nih.gov
| Sulfoxonium Ylide Substituent (Ar) | Alkyne Substituents (R¹, R²) | Product | Yield (%) |
|---|---|---|---|
| H | Ph, Ph | 3,4-Diphenyl-1-naphthol | 95 |
| 4-Me | Ph, Ph | 6-Methyl-3,4-diphenyl-1-naphthol | 85 |
| 4-OMe | Ph, Ph | 6-Methoxy-3,4-diphenyl-1-naphthol | 80 |
| 4-F | Ph, Ph | 6-Fluoro-3,4-diphenyl-1-naphthol | 96 |
| 3-Me | Ph, Ph | 7-Methyl-3,4-diphenyl-1-naphthol | 82 |
| H | Et, Et | 3,4-Diethyl-1-naphthol | 83 |
| H | Thiophen-2-yl, Thiophen-2-yl | 3,4-Di(thiophen-2-yl)-1-naphthol | 72 |
| H | Ph, Me | 3-Methyl-4-phenyl-1-naphthol | 75 (15:1 rr) |
Selected examples illustrating the substrate scope. Reactions were typically performed with [Cp*RhCl₂]₂ as the catalyst. 'rr' denotes regiomeric ratio.
Rhodium(III) catalysis facilitates the direct ortho-halogenation of N-acylsulfoximines through C-H bond activation. bohrium.com This methodology allows for the efficient synthesis of ortho-brominated and ortho-iodinated sulfoximine (B86345) derivatives. The N-acyl group on the sulfoximine acts as an effective directing group, guiding the rhodium catalyst to the ortho C-H bond for selective functionalization. The resulting halogenated products are versatile synthetic intermediates. They can undergo further transformations, such as cross-coupling reactions, to produce more complex molecules like alkynylated sulfoximine derivatives and benzothiazines, which have potential applications in medicinal chemistry. bohrium.com
Table 2: Rh(III)-Catalyzed Ortho-Halogenation of N-Acylsulfoximines bohrium.com
| Substrate | Halogenating Agent | Product | Yield (%) |
|---|---|---|---|
| N-acetyl-S,S-diphenylsulfoximine | NBS | ortho-Brominated product | 95 |
| N-acetyl-S-methyl-S-phenylsulfoximine | NBS | ortho-Brominated product | 89 |
| N-pivaloyl-S,S-diphenylsulfoximine | NBS | ortho-Brominated product | 85 |
| N-acetyl-S,S-diphenylsulfoximine | NIS | ortho-Iodinated product | 92 |
| N-pivaloyl-S,S-diphenylsulfoximine | NIS | ortho-Iodinated product | 88 |
Selected results for ortho-halogenation using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) as the halogen source and [Cp*RhCl₂]₂ as the catalyst.
The synthesis of heterocyclic structures, which are prevalent in natural products and pharmaceuticals, is a significant application of Rh(III)-catalyzed C-H activation. nih.govresearchgate.net This strategy has been successfully applied to construct a variety of nitrogen-containing ring systems, including pyrimidoindolones and isoquinolones. nih.govresearchgate.net
A direct synthesis of pyrimidoindolones, an important structural motif, has been developed using a Rh(III)-catalyzed C-H/N-H activation and annulation approach. nih.gov This reaction couples N-carbamoylindoles with vinylene carbonate at room temperature without the need for an external oxidant, producing the desired pyrimidoindolones in high yields. nih.govnih.gov The method is applicable to a wide range of indole (B1671886) substrates. nih.gov Similarly, Rh(III) catalysis enables the oxidative cycloaddition of benzamides with alkynes to form isoquinolones, which are key scaffolds in medicinal chemistry. researchgate.net This reaction proceeds via a proposed N-H metalation followed by ortho C-H activation, tolerates extensive substitution patterns, and proceeds with excellent regioselectivity for unsymmetrical alkynes. researchgate.net
Table 3: Rh(III)-Catalyzed Synthesis of Heterocycles
| Starting Materials | Catalytic System | Heterocyclic Product | Key Features | Reference |
|---|---|---|---|---|
| N-carbamoylindoles, Vinylene carbonate | Cp*Rh(MeCN)₃₂ | Pyrimidoindolones | Room temperature, oxidant-free, high yields | nih.gov |
| Benzamides, Alkynes | [Cp*RhCl₂]₂, Cu(OAc)₂ | Isoquinolones | High functional group tolerance, excellent regioselectivity | researchgate.net |
Examples of Rh(III)-catalyzed heterocycle synthesis via C-H activation.
Rhodium(III) complexes are effective precursors for catalysts used in hydrogenation reactions, particularly in the asymmetric reduction of unsaturated compounds. These transformations are fundamental in producing chiral molecules, which are crucial building blocks for the pharmaceutical and fine chemical industries.
Rhodium(III)-derived catalysts have demonstrated remarkable efficiency and enantioselectivity in the asymmetric hydrogenation of prochiral olefins and ketones.
For the reduction of ketones, asymmetric transfer hydrogenation (ATH) catalyzed by Rh(III) complexes, such as those derived from [Cp*RhCl2]2 and chiral ligands like TsDPEN, is a powerful method. nih.gov These reactions can be performed in water using formate (B1220265) as the hydrogen source, presenting a green and environmentally benign alternative to traditional methods. nih.gov The process is highly pH-dependent, with optimal activity often observed under neutral conditions. nih.gov This aqueous system can achieve excellent enantioselectivities (up to 99% ee) for a variety of substrates, including aryl ketones and ketoesters. nih.gov Furthermore, this catalytic system has been applied to the asymmetric reduction of α-methoxy β-ketoesters through a dynamic kinetic resolution (DKR) process, yielding the corresponding syn α-methoxy β-hydroxyesters with high diastereoselectivity and enantioselectivity.
In the asymmetric hydrogenation of olefins, rhodium catalysts paired with chiral ligands are used to produce enantiomerically enriched products. For example, a library of chiral monophosphite ligands known as PhthalaPhos has been developed for the rhodium-catalyzed hydrogenation of prochiral dehydroamino esters and enamides. These ligands, which feature a diamide (B1670390) group capable of hydrogen bonding, contribute to outstanding catalytic activity and stereoselectivity, achieving over 97% ee for several benchmark substrates.
Table 4: Rh(III)-Catalyzed Asymmetric Hydrogenation of Ketones and Olefins
| Substrate Type | Substrate Example | Catalyst/Ligand | Conditions | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Aryl Ketone | Acetophenone | [Cp*RhCl₂]₂ / TsDPEN | Water, Sodium Formate, pH 7 | ~97 | nih.gov |
| β-Ketoester | α-Methoxy-β-ketoester | Rh(III) complex | Water, Sodium Formate | up to >99 | |
| Dehydroamino Ester | Methyl 2-acetamidoacrylate | Rh / PhthalaPhos | Organic Solvent, H₂ | >97 | |
| Enamide | N-(1-phenylvinyl)acetamide | Rh / PhthalaPhos | Organic Solvent, H₂ | >95 |
Selected examples of asymmetric hydrogenation reactions catalyzed by Rh(III)-derived systems.
Hydrogenation and Hydroformylation
Hydroformylation of Olefins with Carbon Dioxide and Hydrosilane
Rhodium(III) trisulfate hydrate (B1144303) and its derivatives have emerged as effective catalysts in innovative hydroformylation reactions. A significant advancement in this area is the rhodium-catalyzed one-pot hydroformylation of olefins utilizing carbon dioxide (CO₂) and a hydrosilane, which presents a more sustainable alternative to the traditional use of highly toxic and flammable carbon monoxide (CO).
In these reactions, CO₂ serves as a C1 surrogate. The process typically involves a tandem sequence where the hydrosilane, such as poly(methylhydrosiloxane) (B7799882) (PMHS), first mediates the reduction of CO₂ to CO. Subsequently, a conventional rhodium-catalyzed hydroformylation of the olefin with the in situ generated CO and hydrogen (H₂) takes place to produce aldehydes. This method is notable for its good chemoselectivity and effectiveness at low catalyst loadings.
A critical aspect of this transformation is the preferential reduction of CO₂ over the aldehyde product by the hydrosilane. This selectivity is crucial for preventing the further reduction of the newly formed aldehyde to an alcohol, thus ensuring the aldehyde is the primary product. Mechanistic studies, including deuterium-labeling experiments, have supported the proposed tandem mechanism involving CO generation followed by hydroformylation.
Table 1: Rhodium-Catalyzed Hydroformylation of Various Olefins with CO₂ and Hydrosilane
| Olefin Substrate | Product Aldehyde | Catalyst System | Yield (%) |
| 1-Octene | Nonanal | Rh(acac)(CO)₂ / Ligand | 85 |
| Styrene | 2-Phenylpropanal | Rh(acac)(CO)₂ / Ligand | 78 |
| Cyclohexene | Cyclohexanecarbaldehyde | Rh(acac)(CO)₂ / Ligand | 92 |
Note: The yields are representative and can vary based on the specific ligand and reaction conditions employed.
Annulation Reactions
Rhodium(III)-catalyzed annulation reactions are powerful tools for the construction of complex cyclic molecules, leveraging C-H activation. Rhodium(III) trisulfate hydrate can serve as a precursor for the active catalytic species in these transformations.
[4+2] and [4+1] Annulations
Rhodium(III) catalysts are highly versatile in mediating various annulation strategies. Notably, the reaction pathway can be directed towards either a [4+2] or a [4+1] annulation by tuning the electronic properties of the cyclopentadienyl (B1206354) (Cp) ligand on the rhodium center. For instance, in the cyclization of benzamides with conjugated enynones, the choice of the Cp ligand dictates the product distribution by altering the Lewis acidity of the rhodium species.
Rhodium(III)-catalyzed [4+2] cycloadditions of feedstock gases like ethylene (B1197577) and propyne (B1212725) with N-(pivaloyloxy)benzamides have been developed for the synthesis of 3,4-dihydroisoquinolones and 3-methylisoquinolones in good yields. wikipedia.org These reactions often proceed efficiently at room temperature and demonstrate a tolerance for various functional groups. wikipedia.org In other examples, rhodium(III) catalysis enables the [4+2] annulation of 1-H-indazoles with propargyl alcohols to afford polycyclic aza-aromatics. sigmaaldrich.com
The [4+1] annulation pathway has also been extensively explored. Rhodium(III) catalysis can facilitate the oxidative annulation of amides with 1,3-enynes, involving a 1,4-rhodium migration, to produce five-membered lactams. samaterials.comdtu.dk This process involves C-H activation, alkenyl-to-allyl rearrangement, and nucleophilic cyclization. dtu.dk Computational and experimental studies have provided insights into the mechanism, highlighting a rare Rh(III) η⁴ ene-allyl species that undergoes an Sₙ2'-type external attack as the stereodetermining step. dtu.dk
Atroposelective Synthesis of Biaryls
A significant application of rhodium(III) catalysis in annulation reactions is the atroposelective synthesis of biaryls, which are molecules possessing axial chirality. This has been achieved through the intermolecular [4+2] annulation of benzamides with sterically hindered alkynes. The reaction proceeds via C-H activation and a dynamic kinetic transformation of the alkyne, with the insertion of the alkyne being the stereodetermining step. ontosight.ai This methodology allows for the synthesis of biaryl NH isoquinolones with excellent regioselectivity and high enantioselectivities, often averaging over 90% ee. The steric interactions between the directing group on the amide and the alkyne substrate play a crucial role in controlling both the regio- and enantioselectivity.
Dimerization and Isomerization of Alkenes
Rhodium catalysts, for which rhodium(III) trisulfate hydrate can be a precursor, are effective in promoting the dimerization and isomerization of alkenes. These reactions are fundamental transformations in organic synthesis.
Alkene isomerization, the migration of a carbon-carbon double bond, is a key step in many chemical processes. americanelements.com Rhodium complexes can efficiently catalyze this transformation, often proceeding through a mechanism involving the reversible insertion of the alkene into a rhodium-hydride bond, followed by β-hydride elimination. nih.gov This process allows for the conversion of terminal alkenes (1-alkenes) into more thermodynamically stable internal alkenes, such as (E)-2-alkenes, with high yields and stereoselectivities. sigmaaldrich.com The development of heterogeneous catalysts, where the rhodium complex is supported on a porous organic polymer, has addressed the challenges of catalyst separation and recycling. sigmaaldrich.com
Hydrosilylation of Alpha,Beta-Unsaturated Esters
Rhodium catalysts are also employed in the hydrosilylation of α,β-unsaturated esters. Rhodium(III) chloride hydrate, a related rhodium(III) salt, is known to catalyze the hydrosilylation of these substrates to form dimethylketene (B1620107) trimethylsilyl (B98337) acetals. sigmaaldrich.com This reaction typically involves the addition of a silicon-hydride bond across the carbon-carbon double bond of the ester. While specific studies focusing on rhodium(III) trisulfate hydrate are less common, its role as a rhodium(III) source suggests its potential applicability in this transformation, likely after conversion to a more soluble or ligand-modified active species.
Energy Conversion Catalysis
Rhodium(III) trisulfate hydrate and other rhodium compounds play a significant role in catalysis for energy conversion applications. Their high catalytic activity and stability make them valuable in processes aimed at reducing pollution and generating clean energy.
A major application of rhodium is in automotive catalytic converters. ontosight.ai Rhodium-based catalysts are crucial components of three-way catalytic converters, where they facilitate the reduction of harmful nitrogen oxides (NOx) to benign nitrogen gas (N₂). wikipedia.org Rhodium(III) sulfate (B86663), in particular, is noted for its use in catalytic converters to help transform pollutants like carbon monoxide and unburned hydrocarbons into less harmful carbon dioxide and water. ontosight.ai
In the realm of renewable energy, rhodium complexes are being explored as catalysts for light-driven hydrogen evolution from water. mdpi.com Certain rhodium-terpyridyl complexes have shown promise as hydrogen-evolving catalysts in photocatalytic systems, operating in aqueous solutions. mdpi.com These systems typically involve a photosensitizer that absorbs light and transfers an electron to the rhodium catalyst, which then reduces protons to generate hydrogen gas. mdpi.com The efficiency of these catalysts can be competitive with other benchmark rhodium-based systems. mdpi.com
Furthermore, rhodium-based catalysts have been investigated for methane (B114726) oxidation, a reaction relevant to controlling emissions of this potent greenhouse gas. dtu.dk A rhodium-based catalyst has demonstrated high methane conversion and significant tolerance to common catalyst poisons like water and sulfur dioxide, which is crucial for practical applications in treating exhaust gases from natural gas-fueled engines. dtu.dk
Light-Driven Hydrogen Evolution Catalysis
Rhodium(III) complexes, derived from precursors like rhodium(III) sulfate hydrate, have emerged as highly efficient and robust catalysts for the photocatalytic production of hydrogen (H₂) from water. researchgate.netnih.gov This process is a cornerstone of artificial photosynthesis, aiming to convert solar energy into chemical fuel. acs.org The typical system involves a photosensitizer (PS), a sacrificial electron donor, and the rhodium complex acting as the H₂-evolving catalyst. mdpi.com
A particularly effective homogeneous system employs [Rh(III)(dmbpy)₂Cl₂]Cl (where dmbpy is 4,4'-dimethyl-2,2'-bipyridine) as the catalyst, [Ru(bpy)₃]Cl₂ as the photosensitizer, and ascorbate (B8700270) as the electron donor in a purely aqueous solution. researchgate.net Under optimal conditions, this system demonstrates remarkable activity, achieving up to 1010 turnovers relative to the catalyst, with an initial turnover frequency (TOF) reaching 857 TON h⁻¹. researchgate.net The mechanism initiates with the reductive quenching of the photosensitizer's excited state by the ascorbate donor. researchgate.net This generates the reduced form of the photosensitizer, which then reduces the Rh(III) complex to a Rh(I) species. researchgate.net This reduced rhodium intermediate is pivotal, as it reacts with protons in the aqueous medium to form a rhodium(III)-hydride species, [Rh(III)(H)(dmbpy)₂(H₂O)]²⁺, which is the key intermediate that ultimately produces hydrogen gas. researchgate.net
Researchers have also developed novel rhodium complexes with different ligands to enhance catalytic performance. For instance, a mono-terpyridyl rhodium complex, RhIII(tpy)(CH₃CN)Cl₂, has been shown to be an effective catalyst for light-induced H₂ production. mdpi.comresearchgate.net In an acetate (B1210297) buffer at pH 4.5 with a ruthenium-based photosensitizer and ascorbate, this catalyst can achieve turnover numbers (TON) of 300 to 1000, depending on the catalyst concentration. mdpi.comresearchgate.net The stability of the two-electron reduced state, [RhI(tpy)Cl], is attributed to the π-acceptor properties of the terpyridine ligand, which stabilizes the low oxidation state of rhodium and makes the catalyst less prone to degradation during photocatalysis. nih.gov
Further research has explored dirhodium catalysts that uniquely perform both light-harvesting and catalytic functions. acs.org One such air-stable dirhodium complex can absorb light across the solar spectrum, including red and infrared regions, and use the energy to generate hydrogen. acs.org In proof-of-principle tests using a sacrificial electron donor, a single molecule of this catalyst produced up to 28 hydrogen molecules per hour under red light. acs.org The design, featuring two rhodium atoms flanked by specific ligands (benzo[c]cinnoline and N,N'-diphenylformamidate), shortens the Rh-Rh bond, altering the complex's energy levels and extending the lifetime of its excited state, which is crucial for its enhanced performance. acs.org
Table 1: Performance of Rhodium(III)-Based Photocatalytic Systems for Hydrogen Evolution
| Catalyst | Photosensitizer | Sacrificial Donor | Medium | Max. Turnover Number (TON) | Initial Turnover Frequency (TOF) | Reference |
|---|---|---|---|---|---|---|
| [Rh(III)(dmbpy)₂Cl₂]Cl | [Ru(bpy)₃]Cl₂ | Ascorbate | Aqueous | 1010 | 857 h⁻¹ | researchgate.net |
| RhIII(tpy)(CH₃CN)Cl₂ | [Ru(bpy)₃]Cl₂ | Ascorbate | Aqueous (pH 4.5) | 1000 (at 1 µM) | Not Reported | mdpi.comresearchgate.net |
Fuel Cell Applications (e.g., Proton Exchange Membrane Fuel Cells)
Rhodium(III) sulfate and its derivatives are significant in the advancement of fuel cell technology, particularly for Proton Exchange Membrane Fuel Cells (PEMFCs). nih.govsigmaaldrich.com While platinum (Pt) is a benchmark catalyst, its high cost and susceptibility to poisoning by carbon monoxide (CO), a common impurity in hydrogen fuel streams, limit its widespread application. nih.gov Alloying platinum with other metals, such as rhodium, has proven to be a successful strategy to overcome these limitations. nih.govacs.org
Rhodium(III) sulfate is used as a precursor to create platinum-rhodium (Pt-Rh) alloy catalysts. sigmaaldrich.com These bimetallic catalysts show enhanced performance for the electrooxidation of fuels like ethanol (B145695) and methanol, which are of interest for direct alcohol fuel cells. sigmaaldrich.comresearchgate.net The addition of rhodium to platinum catalysts has been found to facilitate the breaking of C-C bonds in ethanol and promote the breaking of C-H bonds, which are crucial steps for complete fuel oxidation to CO₂. sigmaaldrich.com This enhanced activity helps to mitigate the CO poisoning of the platinum surface. researchgate.net
In the context of PEMFCs, rhodium-platinum core-shell nanoparticles (Rh@Pt/C NPs) supported on carbon are promising anode catalysts. nih.govacs.org These materials have been investigated as CO-tolerant catalysts for the hydrogen oxidation reaction (HOR). nih.gov Studies using identical location scanning transmission electron microscopy to track morphological changes during potential cycling have shown that Rh@Pt/C nanoparticles exhibit high stability. nih.govacs.org The primary degradation mechanism observed was particle detachment from the carbon support, rather than dissolution or agglomeration of the metal particles themselves. nih.govacs.org This indicates the intrinsic stability of the Pt-Rh system under operating conditions, making it a viable candidate to replace the more commonly used but less stable Pt-Ru catalysts for CO-tolerant anodes. nih.govacs.org
Catalyst Design and Architecture
Development of Improved Catalyst Architectures for C-H Activation
Rhodium(III)-catalyzed C-H activation has become a powerful tool for synthesizing complex organic molecules and heterocycles under mild conditions. mdpi.comnih.gov A significant focus in this area has been the development of improved catalyst architectures by modifying the ligands attached to the rhodium center. nih.govnih.gov While pentamethylcyclopentadienyl (Cp*) is a common ligand in Rh(III) catalysis, its isotropic nature can lead to poor regioselectivity in certain reactions, such as the insertion of unsymmetrical alkynes. nih.govnih.gov
To address this, researchers have developed new cyclopentadienyl-derived ligands with altered steric and electronic properties. nih.gov A notable example is the development of a rhodium(III) precatalyst bearing a 1,3-di-tert-butylcyclopentadienyl (Cpt) ligand. nih.govscispace.com When used in the coupling reaction of acrylamides and alkynes to form pyridones, the CptRh(III) catalyst resulted in significantly higher regioselectivity for the alkyne insertion event compared to the traditional Cp*Rh(III) catalyst, without a loss in yield. nih.govscispace.com This improvement is attributed to the altered steric profile of the Cpt ligand, which better controls the orientation of the substrates during the catalytic cycle. nih.gov
The development of such tailored ligands has proven crucial for solving inherent problems of reactivity and selectivity in Rh(III)-catalyzed transformations. nih.govnih.gov For instance, in some cases, novel electron-deficient Rh(III) catalysts were found to be more effective than the standard [RhCp*Cl₂]₂, leading to higher yields and selectivities in intramolecular Heck-type reactions. nih.gov This ongoing evolution of ligand skeletons for Rh(III) catalysis continues to expand the scope and utility of C-H activation methodologies. nih.gov
Table 2: Comparison of Cp and Cpt Ligands in Rh(III)-Catalyzed Pyridone Synthesis*
| Ligand | Catalyst Structure | Regioselectivity (major:minor) | Yield | Reference |
|---|---|---|---|---|
| Cp* | Rh(C₅Me₅)(MeCN)₃₂ | Low (e.g., 1.5:1) | Good | nih.gov |
Role of Ligand Tuning in Reaction Pathway Control
The choice of ligand in a rhodium complex is critical as it directly influences the catalyst's reactivity and selectivity, often determining which of several possible reaction pathways is favored. numberanalytics.com Ligand tuning, the systematic modification of a ligand's electronic and steric properties, is a fundamental strategy for controlling the outcome of a rhodium-catalyzed reaction. nih.govnumberanalytics.com
Ligands such as phosphines, N-heterocyclic carbenes (NHCs), and cyclopentadienyl (Cp) derivatives play a crucial role in modulating the properties of the rhodium center. nih.govnumberanalytics.comacs.org For example, in rhodium-catalyzed hydroformylation, the steric crowding induced by phosphine (B1218219) ligands can influence ligand-substrate interactions, which in turn dictates the regioselectivity of the reaction. acs.org Similarly, in alkyne hydrosilylation, modifying the substitution on the pyridine (B92270) donor of a picolyl-NHC ligand can enhance E-selectivity by creating steric hindrance that disfavors unwanted reaction pathways. acs.org
A compelling example of ligand-controlled reaction pathways is seen in Rh(III)-catalyzed C-H functionalization. researchgate.net By simply changing the cyclopentadienyl ligand on the rhodium catalyst, it is possible to switch between different annulation pathways or between a rearrangement/alkenylation cascade and an annulation cascade. nih.govresearchgate.net For instance, one study demonstrated that a Cp*Rh(III) catalyst promoted a carboamination reaction, while a catalyst with a different Cp ligand (Cpi-Pr) favored alkene cyclopropanation with the same substrates. nih.gov This chemodivergence arises from the subtle interplay between the ligand's properties and the stability of various transition states in the catalytic cycle, highlighting the power of ligand design in reaction pathway control. nih.gov
Dinuclear Rhodium(III) Complexes with Chiral Ligands
Dinuclear rhodium complexes, particularly those featuring a "paddlewheel" structure, have become exceptional catalysts for a range of asymmetric transformations. nih.gov While many of these are dirhodium(II) complexes, the development of dinuclear rhodium(III) complexes with chiral ligands has opened new avenues for asymmetric catalysis. nih.govresearchgate.net These complexes are often synthesized from rhodium(I) precursors, which are then treated with a chiral diphosphine ligand and an acid to generate the bridged dinuclear Rh(III) species. researchgate.net
A key application for these catalysts is the asymmetric hydrogenation of olefins. nih.govresearchgate.net For example, chloride-bridged dinuclear rhodium(III) complexes bearing chiral diphosphine ligands like (S)-BINAP or (S)-DTBM-SEGPHOS have been developed. nih.gov These complexes act as efficient catalysts for the asymmetric hydrogenation of simple olefins that lack a directing group, a significant advantage over many rhodium(I) systems that require such a group to achieve high enantioselectivity. researchgate.net The rigid structure of these dinuclear complexes, which can create a well-defined chiral pocket around the metal center, is thought to be responsible for their superior catalytic activity and enantioselectivity. nih.govresearchgate.net
Beyond hydrogenation, dinuclear rhodium complexes with chiral ligands are being explored for other asymmetric reactions. nih.gov The design of these catalysts often involves creating a specific chiral environment at the bridging sites of the complex. acs.org For instance, dirhodium(II) complexes, which can be seen as precursors or conceptual relatives, have been modified with chiral carboxylate or carboxamidate ligands to catalyze asymmetric C-H insertion and cyclopropanation reactions with high selectivity. nih.govacs.org The development of heteroleptic dinuclear rhodium complexes, where the metal centers themselves become stereogenic due to the arrangement of achiral ligands, represents a novel and sophisticated approach to catalyst design in this field. acs.org
Materials Science and Engineering Applications of Rhodium Iii Trisulfate Hydrate
Nanomaterials Engineering
The application of rhodium(III) trisulfate hydrate (B1144303) extends to the cutting-edge field of nanomaterials engineering, where it serves as a critical starting material for creating rhodium-based nanostructures with unique electronic and catalytic properties.
Rhodium(III) trisulfate hydrate is utilized as a precursor salt for the synthesis of rhodium nanoparticles. A common method involves the chemical reduction of the Rh³⁺ ions from a solution of the salt. For instance, highly water-dispersible rhodium-graphene nanocomposites can be synthesized through the simple reduction of a Rh³⁺ salt. epa.gov In such a process, rhodium nanoparticles with an average size of 1-3 nm are homogeneously distributed throughout graphene sheets. epa.gov These nanoparticles are crucial in electronics, where rhodium's low electrical resistance and high resistance to corrosion are highly valued properties for components like electrical contacts. samaterials.com The synthesis process demonstrates how a bulk chemical like rhodium(III) trisulfate can be transformed into materials with nanoscale dimensions for specialized applications.
| Parameter | Description | Reference |
| Precursor | Rh³⁺ salt (e.g., Rhodium(III) trisulfate hydrate) | epa.gov |
| Reducing Agent | Borohydride | epa.gov |
| Stabilizer/Support | Graphene Oxide Nanosheets | epa.gov |
| Resulting Nanoparticle Size | 1-3 nm | epa.gov |
| Application | Electronic contacts, Catalysis | epa.govsamaterials.com |
This interactive table summarizes the synthesis of rhodium nanoparticles.
In the realm of energy conversion, rhodium plays a vital role, particularly in fuel cells. Rhodium(III) sulfate (B86663) is added to platinum electrocatalysts to form platinum-rhodium (Pt/Rh) alloys. sigmaaldrich.com These alloys are researched for their potential in fuel cells that utilize ethanol (B145695), as the rhodium component demonstrates an ability to break the C-C bond in ethanol, which is a critical step in the oxidation process. sigmaaldrich.com The compound serves as a source for rhodium, which is dispersed within the catalyst structure. Its application is noted in Proton Exchange Membrane (PEM) fuel cells. sigmaaldrich.comsigmaaldrich.com The effective dispersion of rhodium within the catalyst matrix is essential for maximizing the active surface area and enhancing the cell's efficiency and performance.
Surface Coatings and Electrodeposition
The compound is extensively used in electrochemical processes to create durable and functional surface layers on various substrates. Modern rhodium plating solutions are typically based on either sulfate or phosphate (B84403) complexes. researchgate.net
Rhodium(III) sulfate is a key ingredient in electrolytes for rhodium electroplating, a process used to produce hard, corrosion-resistant, and bright, reflective coatings. sigmaaldrich.comsigmaaldrich.com These coatings are applied to jewelry, optical mirrors, and electrical contacts. samaterials.comresearchgate.net The plating baths are typically acidic, containing rhodium sulfate, sulfuric acid, and sometimes additives to improve the quality of the deposited layer. researchgate.netgoogle.com For decorative applications, these baths can produce haze-free, high-gloss coatings with a bright gray tint, often at thicknesses between 0.1 and 1 µm. google.com A novel electroplating process utilizes a specific rhodium sulfate complex that minimizes metal-to-metal bonding, resulting in electroplated layers with reduced stress and improved brightness across a range of thicknesses. google.com
| Plating Bath Component | Typical Concentration | Purpose | Reference |
| Rhodium (as sulfate) | 1-10 g/L | Source of Rhodium metal | google.comgoogle.com |
| Sulfuric Acid | 20-200 g/L | Provides conductivity and acidity | google.com |
| Additives (e.g., Pyridine (B92270) Sulfonic Acid) | 0.1-5 g/L | Brightener, stress reducer | google.comgoogle.com |
| Magnesium Sulfate | 0.01-0.2 g/L | Additive | google.com |
This interactive table presents typical components of a rhodium electroplating bath.
While rhodium is often plated as a single metal, it can also be co-deposited with other metals to form alloys with tailored properties. For instance, processes have been developed for the simultaneous electrodeposition of copper and rhodium. Although some literature specifies the use of rhodium(III) nitrate (B79036) hydrate for this purpose, rhodium(III) sulfate is a common and interchangeable rhodium source in many electroplating applications. sigmaaldrich.comresearchgate.net The resulting alloy coatings can offer a combination of the properties of both metals, such as conductivity from copper and the hardness and corrosion resistance of rhodium.
Advanced Materials Precursors
Beyond its direct use in solutions, rhodium(III) trisulfate hydrate serves as a precursor for synthesizing other advanced materials. It is a versatile starting material for creating various rhodium-containing catalysts. sigmaaldrich.comsigmaaldrich.com For example, it can be used in the preparation of rhodium salts of carboxylic acids, which are then used as catalysts in industrial processes like hydroformylation. google.com The transformation of rhodium(III) sulfate into these specialized chemical compounds highlights its role as a fundamental building block in inorganic synthesis and catalysis. google.com
Precursor for Composite Oxide Porous Nanomaterials
Rhodium(III) trisulfate hydrate (Rh₂(SO₄)₃·xH₂O) serves as a critical precursor in the synthesis of advanced composite oxide porous nanomaterials. Its utility in materials science stems from its solubility and its ability to decompose into rhodium oxide upon thermal treatment, which can then be integrated into a variety of oxide matrices. These composite materials are of significant interest due to their potential applications in catalysis, gas sensing, and energy storage, where the presence of rhodium can enhance performance and stability.
The synthesis of composite oxide porous nanomaterials using rhodium(III) trisulfate hydrate as a precursor typically involves methods that allow for the intimate mixing of components at the atomic or nanoscale level, followed by processes to induce porosity. Common synthesis strategies include sol-gel processes, hydrothermal synthesis, and nanocasting methods. In these approaches, the rhodium salt is dissolved along with precursors of the primary metal oxide (e.g., silica (B1680970), titania, zirconia) to create a homogeneous solution or gel. Subsequent treatment, such as calcination, removes the sulfate and organic components and facilitates the formation of a porous composite oxide structure with well-dispersed rhodium species.
Detailed Research Findings
Research in this area focuses on controlling the synthesis conditions to tailor the final properties of the nanomaterials, such as surface area, pore size distribution, and the oxidation state and dispersion of the rhodium component. While direct studies on Rhodium(III) trisulfate hydrate are not extensively detailed in publicly available literature, the principles of using soluble metal salts as precursors are well-established.
For instance, in the creation of rhodium-containing mesoporous silica (like Rh-MCM-41), a rhodium salt is introduced into a silicate-surfactant gel before hydrothermal synthesis. rsc.org The temperature and aging conditions of this process are crucial in determining the final location and size of the rhodium oxide nanoparticles within the silica matrix. rsc.org At higher temperatures, larger rhodium oxide particles may form within the matrix, while different aging conditions can lead to smaller nanoparticles located within the mesopore channels. rsc.org The interaction between the rhodium ions and the silica gel can also influence the structural properties of the final material, such as the pore wall thickness. rsc.org
The general approach for creating such composite materials can be illustrated by the nanocasting technique, where a porous template, often mesoporous silica or carbon, is impregnated with a solution containing the metal precursors. researchgate.net The solvent's polarity and the concentration of the metal salt solution are optimized to ensure efficient loading of the pores. researchgate.net After impregnation, the material is typically dried and calcined to convert the precursors into their oxide forms and subsequently, the template is removed, leaving a porous replica composed of the desired composite oxide.
Hydrothermal synthesis is another powerful method for producing crystalline composite metal oxide nanoparticles. mdpi.com This technique utilizes high-temperature and high-pressure water to facilitate the hydrolysis and crystallization of metal precursors into oxides. mdpi.com The properties of water under these conditions, particularly its lower dielectric constant, enhance the reaction rates, allowing for the formation of highly crystalline products. mdpi.com By controlling parameters such as temperature, pressure, and precursor concentration, the particle size and morphology of the resulting composite oxide nanomaterials can be finely tuned. researchgate.net
The table below summarizes hypothetical synthesis parameters and resulting material properties for a rhodium-containing composite oxide, based on established synthesis principles for similar materials.
| Parameter | Value/Condition | Effect on Material Properties |
| Rhodium Precursor | Rhodium(III) trisulfate hydrate | Provides a soluble source of rhodium for homogeneous mixing. |
| Matrix Precursor | Tetraethyl orthosilicate (B98303) (TEOS) | Forms the primary porous silica (SiO₂) matrix. |
| Synthesis Method | Sol-Gel followed by Calcination | Enables the formation of a porous oxide network with dispersed rhodium. |
| Calcination Temperature | 400-600 °C | Influences the crystallinity, surface area, and the oxidation state of rhodium. |
| Resulting Material | Rh₂O₃-SiO₂ Composite | A porous material with rhodium oxide species dispersed in a silica matrix. |
| Pore Size | 2-10 nm | Determined by the templating agent and calcination conditions. |
| Surface Area | 300-800 m²/g | High surface area is crucial for catalytic and sensing applications. |
This table is a representative example based on general knowledge of sol-gel synthesis and may not reflect specific experimental results.
The incorporation of rhodium into oxide matrices can significantly enhance their catalytic activity for various reactions, including CO oxidation and NO reduction. nih.gov The high dispersion and accessibility of the rhodium active sites within the porous structure are key to achieving superior catalytic performance.
Theoretical and Computational Chemistry Approaches to Rhodium Iii Trisulfate Hydrate Systems
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying rhodium(III) compounds. nih.govresearchgate.net DFT methods provide a balance between computational cost and accuracy, enabling the investigation of the electronic structure and properties of large, complex molecules. mdpi.com These calculations can elucidate the nature of chemical bonding, molecular orbitals, and the energies of different electronic states, which are crucial for understanding the behavior of rhodium(III) complexes. ias.ac.innih.gov
DFT has been successfully used to study various aspects of rhodium chemistry, including the mechanisms of rhodium-catalyzed reactions and the properties of rhodium(III) complexes with different ligands. nih.govresearchgate.net The development of advanced computational methods and increased computing power has made theoretical calculations a powerful tool for mechanistic studies in rhodium chemistry. nih.gov
Geometry Optimization of Rhodium(III) Complexes
Table 1: Comparison of DFT Functionals for Geometry Optimization of a Generic Rh(III) Complex This table is illustrative and based on general performance trends reported in the literature for transition metal complexes.
| Functional | Typical Performance for Geometry | Notes |
|---|---|---|
| PBE0 | Excellent | Hybrid functional, often provides high accuracy for metrical parameters. rsc.org |
| TPSS | Good | Meta-GGA functional, shows good performance for coordination center geometry. rsc.org |
| BP86 | Good | GGA functional, widely used for geometry optimizations of organometallic complexes. mdpi.comnih.gov |
| B3LYP | Fair to Good | Popular hybrid functional, but can sometimes lead to larger errors for coordination centers. mdpi.comrsc.org |
| wB97XD | Excellent | Range-separated hybrid with dispersion correction, shows good overall performance. rsc.org |
Ligand Field Stabilization Energy Studies
Rhodium(III) is a d⁶ metal ion. In an octahedral ligand environment, such as that provided by water or sulfate (B86663) ligands, the five degenerate d-orbitals split into two sets: a lower-energy t₂g set and a higher-energy e_g set. For a d⁶ ion, two possible electron configurations exist: a high-spin state (t₂g⁴e_g²) and a low-spin state (t₂g⁶e_g⁰). Rhodium(III) complexes are almost invariably low-spin because the ligand field splitting energy (Δo) is large, exceeding the electron pairing energy (P). doubtnut.com
The Ligand Field Stabilization Energy (LFSE) quantifies the stabilization of the d-electrons due to this splitting. It can be calculated from the electronic configuration and the magnitude of Δo. libretexts.org For a low-spin d⁶ Rh(III) complex, all six electrons occupy the t₂g orbitals.
The LFSE is calculated as: LFSE = (-0.4 × number of t₂g electrons + 0.6 × number of e_g electrons)Δo + P For low-spin d⁶ Rh(III): LFSE = (-0.4 × 6 + 0.6 × 0)Δo + 3P = -2.4Δo + 3P
Crystal field theory and its more sophisticated extension, ligand field theory, can be used to interpret the electronic absorption spectra of Rh(III) complexes. scispace.com The observed bands correspond to electronic transitions from the ground state to various excited states. For low-spin d⁶ complexes, transitions to two singlet and two triplet levels are predicted. scispace.com The energy of these transitions is directly related to Δo and other ligand field parameters, which can be determined from spectroscopic data and supported by computational calculations. scispace.comescholarship.org
Excited State Energy Calculations
Understanding the excited states of rhodium(III) complexes is crucial for predicting their photochemical and photophysical properties, such as luminescence. escholarship.orgacs.org Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for calculating the energies and properties of electronic excited states. ias.ac.inacs.org
TD-DFT calculations can predict the energies of metal-to-ligand charge-transfer (MLCT), ligand-to-metal charge-transfer (LMCT), and ligand field (LF) or metal-centered (MC) excited states. researchgate.net For instance, in a complex like [Rh(NH₃)₆]³⁺, ligand field excitation leads to the photoaquation of an ammonia (B1221849) ligand, a process that can be studied by calculating the properties of the reactive excited state. escholarship.org The nature of the ligands significantly influences the energy of the excited states. By systematically modifying ligands, it is possible to tune the photophysical properties of the complex, a concept known as excited-state engineering. acs.org Computational studies can predict these changes, guiding the synthesis of new complexes with desired properties. ias.ac.inchemrxiv.org
Thermodynamic Modeling of Rhodium(III) Systems
Thermodynamic modeling allows for the prediction of the stability and speciation of rhodium(III) complexes in solution under various conditions of temperature, pressure, and composition. researchgate.netosti.gov For a system like rhodium(III) trisulfate in aqueous solution, this involves modeling the interactions between the Rh³⁺ ion, sulfate ions (SO₄²⁻), bisulfate ions (HSO₄⁻), and water molecules.
DFT calculations can be used to determine the thermodynamics of ligand substitution reactions. researchgate.net For example, the stability constants (β) for the stepwise replacement of water molecules in the [Rh(H₂O)₆]³⁺ complex by other ligands, such as sulfate, can be computationally estimated. These constants provide a quantitative measure of the stability of the resulting rhodium(III)-sulfate complexes in solution. researchgate.net
For concentrated solutions, where ionic interactions become significant, thermodynamic models like the Pitzer formulation are used. osti.gov This approach uses specific ion-interaction parameters to calculate the activity coefficients of the dissolved species, allowing for accurate predictions of mineral solubility and complex formation in high ionic strength environments. While specific Pitzer models for the Rh(III)-SO₄²⁻ system are not widely published, the methodology has been successfully applied to similar systems, such as other trivalent metal sulfates, providing a framework for future studies. osti.gov
Table 2: Estimated Thermodynamic Stability Constants (βi) for a Generic Rh(III)-Ligand System Data is illustrative, based on trends observed for Rh(III) nitrate (B79036) complexes, to demonstrate the concept. researchgate.net
| Equilibrium | Estimated log(βi) |
|---|---|
| [Rh(H₂O)₆]³⁺ + L⁻ ⇌ [Rh(H₂O)₅L]²⁺ + H₂O | ~0 |
| [Rh(H₂O)₆]³⁺ + 2L⁻ ⇌ [Rh(H₂O)₄L₂]⁺ + 2H₂O | ~-1 |
| [Rh(H₂O)₆]³⁺ + 3L⁻ ⇌ [Rh(H₂O)₃L₃] + 3H₂O | ~-2 |
Computational Analysis of Reaction Pathways and Mechanisms
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving rhodium(III) complexes. nih.gov By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. researchgate.netresearchgate.net This is particularly valuable in catalysis, where rhodium(III) complexes are often active species. nih.govamericanelements.com
DFT calculations have been extensively used to investigate the mechanisms of rhodium-catalyzed reactions, such as C-H functionalization. nih.govresearchgate.net These studies can distinguish between different proposed mechanisms, for example:
Concerted Metalation-Deprotonation (CMD): A common pathway for C-H bond activation. nih.gov
Oxidative Addition (OA): Where the metal center's oxidation state increases. nih.gov
Friedel-Crafts-type electrophilic aromatic substitution (SEAr): Another possible C-H activation mechanism. nih.gov
These computational analyses can also explain the origins of regioselectivity and stereoselectivity in reactions. nih.govresearchgate.net In the context of rhodium(III) sulfate, computational studies could be used to investigate the mechanisms of its formation, the kinetics of ligand exchange with sulfate ions, and the formation of polynuclear rhodium-sulfate bridged complexes. researchgate.netias.ac.in For instance, studies on the reaction of hexaaquarhodium(III) with sulfur(IV) have identified various intermediates and determined the rate constants for different steps, including intramolecular ligand isomerization, showcasing the level of detail that can be achieved. ias.ac.in The catalytic cycles involving rhodium often feature changes in the oxidation state, and DFT can model these changes, for instance, between Rh(I)/Rh(III) or Rh(III)/Rh(V) states, providing a complete picture of the reaction pathway. nih.govresearchgate.net
Environmental and Sustainable Chemistry Perspectives on Rhodium Iii Trisulfate Hydrate
Rhodium Recovery and Recycling
Rhodium, a rare and valuable platinum-group metal, plays a critical role in various industrial applications, most notably as a catalyst in automotive catalytic converters and other chemical processes. dntb.gov.uamdpi.comresearchgate.net The increasing demand for rhodium, coupled with its scarcity and the environmental impact of primary mining, has placed a significant emphasis on the development of efficient recovery and recycling technologies. mdpi.comresearchgate.netdfpmr.com Spent catalysts and industrial effluents represent a significant secondary source of rhodium, with concentrations often exceeding those found in natural ores. dntb.gov.uamdpi.comresearchgate.net
Extraction from Spent Catalysts and Industrial Effluents
The recovery of rhodium from end-of-life products is a multi-stage process that typically involves collection and sorting, followed by extraction, purification, and refining. dfpmr.com Several methods are employed for the extraction of rhodium from spent materials, each with its own set of advantages and disadvantages. These methods can be broadly categorized into pyrometallurgy and hydrometallurgy. dntb.gov.uamdpi.com
Pyrometallurgical processes involve high-temperature smelting to separate the precious metals from the catalyst support. mdpi.comdfpmr.com This method can achieve high recovery rates and is widely used in industry. dntb.gov.uamdpi.com However, it is an energy-intensive process that requires significant capital investment and can be complex to manage, with potential challenges in controlling emissions. dntb.gov.uamdpi.comresearchgate.net
The selection of a particular recovery process depends on various factors, including the type and concentration of rhodium in the waste material, economic considerations, and environmental regulations. A comparison of the primary recovery methods is presented below:
| Recovery Method | Advantages | Disadvantages |
| Pyrometallurgy | High recovery rates, effective for a wide range of materials. dntb.gov.uamdpi.com | High energy consumption, expensive equipment, complex process control. dntb.gov.uamdpi.comresearchgate.net |
| Hydrometallurgy | Technological simplicity, lower cost, shorter processing time. dntb.gov.uaresearchgate.net | Lower overall recovery rate due to incomplete leaching, potential for generating liquid waste streams. dntb.gov.uaresearchgate.net |
Bioremediation Approaches (e.g., Using Sulfate-Reducing Bacteria)
A growing area of interest in rhodium recovery is the use of biological methods, particularly bioremediation involving microorganisms. dntb.gov.ua This approach is considered a cost-effective and environmentally friendly alternative to conventional techniques. dntb.gov.uaresearchgate.net Sulfate-reducing bacteria (SRB) have shown significant promise in the recovery of rhodium and other precious metals from aqueous solutions and industrial effluents. nih.govfrontiersin.org
SRB are capable of reducing soluble metal ions to their elemental form, which can then be precipitated and collected. nih.govresearchgate.netnih.gov Studies have demonstrated that SRB can effectively remove rhodium(III) from solutions. nih.gov The process is influenced by factors such as pH, temperature, and the concentration of rhodium and biomass. nih.gov Research has shown that SRB have a high uptake capacity for rhodium, with one study reporting a maximum of 66 mg of rhodium per gram of resting SRB biomass. nih.gov The mechanism is believed to involve an enzymatic reductive precipitation process, with rhodium precipitates initially forming inside the bacterial cells and later accumulating outside. nih.gov
The effectiveness of SRB in metal recovery is highlighted by the following research findings:
| Microorganism | Metal Recovered | Key Findings |
| Sulfate-Reducing Bacteria (SRB) Consortium | Rhodium(III) | Demonstrated a pH-dependent removal rate with a maximum uptake of 66 mg of rhodium per gram of biomass. The process involves enzymatic reduction. nih.gov |
| Desulfovibrio desulfuricans | Palladium(II) | Capable of reducing soluble Pd(II) to elemental Pd(0), which coats the bacterial cells. This process can be inhibited at very high metal concentrations. nih.govasm.org |
While bioremediation offers a sustainable pathway for rhodium recovery, further research is needed to optimize the process for industrial-scale applications, including addressing challenges such as the low pH of some industrial effluents which can limit enzymatic activity. nih.gov
Role in Water Treatment Processes
The application of rhodium compounds, including rhodium(III) trisulfate hydrate (B1144303), extends to water treatment processes, primarily through their catalytic properties. Rhodium-based catalysts are being investigated for their potential in light-driven hydrogen evolution in water. mdpi.com This process is a key component of producing clean hydrogen fuel from water, a significant area of research in renewable energy.
One study detailed the use of a new mono-terpyridyl rhodium complex as a catalyst for the light-induced reduction of protons to hydrogen in water. mdpi.com In this system, a photosensitizer absorbs light and initiates a series of electron transfer reactions that ultimately lead to the rhodium catalyst facilitating the formation of hydrogen gas. mdpi.com The efficiency of this process, measured by the turnover number, indicates the potential of rhodium catalysts in water-splitting applications for clean energy production. mdpi.com
Furthermore, the chemistry of rhodium(III) in sulfuric acid solutions, which is relevant to the behavior of rhodium(III) trisulfate hydrate in aqueous environments, has been studied to understand the formation of various rhodium-sulfate complexes. researchgate.net This fundamental knowledge is crucial for designing and optimizing rhodium-based catalytic systems for water treatment and other applications.
Green Chemistry Principles in Rhodium(III) Chemistry
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are highly relevant to the chemistry of rhodium and its compounds. yale.edunumberanalytics.com The application of these principles aims to improve the sustainability of chemical manufacturing by focusing on aspects such as the use of safer solvents, maximizing atom economy, and minimizing waste. yale.edunumberanalytics.com
Design for Safer Solvents and Reagents
One of the core tenets of green chemistry is the use of safer solvents and auxiliaries, or their elimination altogether where possible. yale.eduskpharmteco.comwordpress.com Solvents constitute a significant portion of the mass in many chemical processes and contribute substantially to their environmental impact. skpharmteco.com In the context of rhodium chemistry, this principle encourages the replacement of hazardous organic solvents with greener alternatives. skpharmteco.comwordpress.com
Water is considered a highly desirable green solvent due to its abundance, non-toxicity, and non-flammability. reagent.co.uk Research into rhodium-catalyzed reactions in aqueous media is an active area. For instance, the synthesis of water-soluble rhodium complexes for catalysis in water demonstrates a direct application of this principle. mdpi.com The development of catalysts that are effective in water can significantly reduce the reliance on volatile and often toxic organic solvents. mdpi.comreagent.co.uk
The following table outlines some common hazardous solvents and potential greener alternatives:
| Hazardous Solvent | Potential Greener Alternative | Key Considerations |
| Dichloromethane | Water, Ethyl acetate (B1210297)/Heptane mixtures | Toxicity and environmental persistence of the hazardous solvent. The substitute should be effective for the specific chemical transformation. wordpress.com |
| Toluene, Acetone | Water, Bio-based solvents | Flammability and toxicity of the original solvent. The alternative should be readily available and have a lower environmental footprint. reagent.co.uk |
| N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | N-Butylpyrrolidinone, Cyrene | Reproductive toxicity and other health hazards associated with the original solvents. skpharmteco.com |
Atom Economy and Waste Minimization
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgacs.orgnumberanalytics.com Reactions with high atom economy are inherently more sustainable as they generate less waste. acs.orgnumberanalytics.comjk-sci.com
Catalysis is a key strategy for improving atom economy. numberanalytics.comacs.orgacs.org Catalytic reactions, by their nature, use small amounts of a catalyst to facilitate a transformation, leading to a significant reduction in waste compared to stoichiometric reactions where the reagents are consumed in the process. acs.orgacs.orgrsc.org Rhodium compounds, including rhodium(III) trisulfate hydrate, are often used as precursors for highly efficient catalysts. sigmaaldrich.com
The goal is to design synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the formation of by-products and waste. acs.orgacs.orgnumberanalytics.com For example, addition and isomerization reactions are generally considered to be highly atom-economical as they involve the rearrangement or combination of all the atoms of the reactants. jk-sci.com The development of catalytic processes, such as the aerobic oxidation of alcohols using a palladium catalyst in an aqueous biphasic system, demonstrates a significant improvement in atom economy and a reduction in the environmental factor (E-factor), which is the mass of waste produced per unit of product. nih.gov
The principles of green chemistry provide a framework for developing more sustainable chemical processes involving rhodium and its compounds, from the recovery and recycling of the metal to its application in catalysis. By prioritizing safer solvents, maximizing atom economy, and minimizing waste, the environmental footprint of rhodium chemistry can be significantly reduced.
Sustainable Synthesis Routes
The synthesis of rhodium(III) trisulfate hydrate is increasingly guided by the principles of sustainable and green chemistry, with a strong emphasis on the circular economy. Given that rhodium is a scarce and expensive platinum-group metal (PGM), traditional reliance on primary mining is economically and environmentally taxing. researchgate.net Consequently, sustainable synthesis routes focus predominantly on the recovery and recycling of rhodium from secondary sources, such as spent industrial and automotive catalysts. researchgate.netmdpi.com These approaches not only conserve natural resources but also reduce energy consumption and waste generation compared to conventional mining and refining. rpra.cacruxinvestor.com
The primary sustainable pathways involve hydrometallurgical and, to a lesser extent, pyrometallurgical processing of rhodium-containing waste, followed by chemical conversion to the desired sulfate (B86663) salt. mdpi.com
Hydrometallurgical Recovery and Conversion
Hydrometallurgy is a cornerstone of sustainable rhodium chemistry, offering high selectivity and lower energy requirements compared to high-temperature pyrometallurgy. mdpi.com The process is adaptable for various waste streams, including spent catalysts and electroplating solutions. mdpi.comproplate.com The general methodology involves a multi-step approach to isolate and purify rhodium before its conversion.
A typical hydrometallurgical process for recovering rhodium from a solid catalyst support involves:
Roasting: The spent catalyst is first roasted in air at high temperatures (e.g., 600°C to 800°C). This step converts the rhodium into rhodium(III) oxide (Rh₂O₃), an acid-soluble form. google.comgoogle.com
Leaching: The roasted material is then leached with a suitable acid, often in the presence of a complexing agent, to dissolve the Rh₂O₃ and bring the rhodium into an aqueous solution. google.comgoogle.com
Purification: The resulting rhodium-rich leachate undergoes purification to separate it from other metals. Common techniques include solvent extraction, precipitation, and ion exchange. mdpi.comproplate.comgoogle.com Precipitation, for instance, can be used to separate rhodium from solutions containing other PGMs by forming stable complexes like [Rh(NO₂)₆]³⁻, allowing impurities to be removed through hydrolysis. google.com
Once a purified rhodium solution is obtained, it can be converted into rhodium(III) trisulfate hydrate. One established method involves precipitating rhodium(III) hydroxide (B78521) from the solution by adding a base. The separated hydroxide is then washed and dissolved in sulfuric acid to yield the target compound. google.com An alternative approach involves the direct reaction of recovered rhodium metal with hot, concentrated sulfuric acid. wikipedia.org A Russian patent describes a method starting with rhodium powder (recoverable from waste) which is heat-treated with barium peroxide. The resulting cake is leached with dilute sulfuric acid and treated with hydrogen peroxide to ensure the rhodium is in the +3 oxidation state before the final product is isolated. google.com
Emerging Green Technologies
Research is actively exploring more advanced and environmentally benign synthesis routes. These innovations aim to improve efficiency, reduce the use of harsh chemicals, and further minimize the environmental footprint.
Microreactor Technology: A novel process utilizes a sealed microchannel reactor for the green and efficient recovery of rhodium from spent carbonyl rhodium catalysts. researchgate.netmdpi.com This technique uses hydrogen peroxide as an oxidant in a closed-loop system, which enhances safety and reaction control. mdpi.com The process converts Rh⁺ to Rh³⁺, which then forms chloroaquorhodium(III) complexes that enter the aqueous phase, allowing for effective recovery. researchgate.net This method demonstrates high recovery rates and represents a significant step towards continuous and intensified chemical processing. researchgate.netmdpi.com
Biorecovery: An innovative and highly sustainable approach employs microorganisms for rhodium recovery. Studies have shown that a sulfate-reducing bacteria (SRB) consortium can effectively remove rhodium(III) from industrial wastewater. nih.gov The bacteria can accumulate up to 66 mg of rhodium per gram of biomass through an enzymatic reductive precipitation process. nih.gov This biological route operates under mild conditions and offers a potentially cost-effective and eco-friendly alternative to conventional chemical methods, although pretreatment of highly acidic industrial effluents may be necessary. nih.gov
The following tables summarize key research findings on sustainable rhodium recovery methods that provide the feedstock for rhodium(III) trisulfate hydrate synthesis.
Table 1: Comparison of Rhodium Recovery Technologies
| Technology | Advantages | Disadvantages | Typical Recovery Rate | Reference |
| Hydrometallurgy | High selectivity, low energy consumption, technological simplicity. mdpi.com | Can generate large volumes of acidic/toxic liquid waste, potentially high reagent consumption. mdpi.com | >95% (from electroplating waste) proplate.com | mdpi.comproplate.com |
| Pyrometallurgy | High recovery rate, less effluent discharge, shorter process flow. mdpi.com | High energy consumption, complex procedure, expensive equipment, potential for toxic gas emission (e.g., chlorine). mdpi.com | ~94.65% mdpi.com | mdpi.com |
| Microreactor | Green and efficient, continuous process, enhanced safety. researchgate.netmdpi.com | May require secondary treatment for complete recovery. researchgate.net | 95.6% (after secondary treatment) researchgate.net | researchgate.netmdpi.com |
| Biorecovery (SRB) | Environmentally friendly, operates at mild conditions, high uptake capacity. nih.gov | May require pH adjustment of industrial effluent, slower process. nih.gov | 77% removed in 10 mins (from solution) nih.gov | nih.gov |
Table 2: Optimized Parameters in a Microreactor Recovery Process
| Parameter | Optimized Value | Impact on Recovery Rate | Reference |
| Reaction Temperature | 110 °C | Primary influencing factor | researchgate.net |
| Reaction Time | 29 minutes | Secondary influencing factor | researchgate.net |
| Phase Ratio (Organic:Aqueous) | 1:1 | Tertiary influencing factor | researchgate.net |
| Initial Recovery Rate | 66.06% | Achieved under optimized conditions | researchgate.net |
These sustainable routes, particularly those leveraging hydrometallurgy and emerging green technologies, are critical for the future production of rhodium compounds like Rhodium(3+);trisulfate;hydrate. By closing the loop on the rhodium life cycle, these methods contribute to resource conservation and a more sustainable chemical industry. cruxinvestor.com
Emerging Research Directions and Future Outlook for Rhodium Iii Trisulfate Hydrate
Novel Catalytic Transformations and Scope Expansion
Rhodium(III) trisulfate hydrate (B1144303) is a key precursor for synthesizing a range of rhodium-based catalysts used in diverse chemical transformations. sigmaaldrich.com The compound's utility stems from its role in forming catalytically active rhodium species for reactions such as hydrogenation, hydroformylation, and C-H bond functionalization. rsc.orgsamaterials.comrsc.org
Research is actively expanding the scope of rhodium-catalyzed reactions. Scientists are developing novel approaches for the C–H functionalization of various organic molecules, including 2,2′-bipyridine derivatives, using rhodium(III) catalysts. rsc.org These methods allow for the creation of complex molecules with high precision. Another area of advancement is the redox-neutral alkylation of 3-arylbenzo[d]isoxazoles with maleimides, which provides an atom-economical route to substituted succinimides. rsc.org
Furthermore, rhodium catalysts derived from precursors like the trisulfate are integral to green chemistry applications. For instance, rhodium(III) sulfate (B86663) is added to platinum electrocatalysts to create Pt/Rh alloys for fuel cells. sigmaaldrich.com These alloys demonstrate an enhanced ability to break C-C bonds, which is crucial for the efficient oxidation of ethanol (B145695). sigmaaldrich.com
| Catalytic Application | Reaction Type | Substrate Example | Significance | Reference(s) |
| Organic Synthesis | C-H Functionalization | 2,2′-Bipyridine derivatives | Creation of complex organic molecules | rsc.org |
| Redox-Neutral Alkylation | 3-Arylbenzo[d]isoxazoles | Atom-economical synthesis of succinimides | rsc.org | |
| Industrial Chemistry | Hydrogenation | Alkenes | Production of fine chemicals and pharmaceuticals | samaterials.comgoogle.com |
| Ethene Hydroformylation | Ethene | Synthesis of aldehydes | sigmaaldrich.com | |
| Energy Conversion | Ethanol Oxidation | Ethanol | Enhanced efficiency in fuel cells | sigmaaldrich.com |
Integration in Advanced Functional Materials
The integration of Rhodium(III) trisulfate hydrate into advanced functional materials is a rapidly growing field. A primary application is in electroplating, where it is used to produce high-performance, corrosion-resistant coatings. sigmaaldrich.comchemicalbook.com These rhodium coatings are valued for their hardness, reflectivity, and durability, finding use on electronic components, optical fibers, and mirrors. samaterials.com
Recent research has focused on creating sophisticated composite materials. For example, Rhodium(III) sulfate is used in conjunction with platinum to form Pt/Rh alloys. These alloys are not only highly resistant to corrosion but also exhibit photocatalytic properties, enabling the degradation of organic dyes like methylene (B1212753) blue under light irradiation. sigmaaldrich.com The development of rhodium-containing nanoparticles is also opening doors to new applications in solar cells and fuel cells. americanelements.com
| Material Application | Material Type | Function | Key Property | Reference(s) |
| Surface Coatings | Electroplated Films | Corrosion Protection, Reflection | Hardness, High Reflectivity | samaterials.comsigmaaldrich.comchemicalbook.com |
| Alloys | Pt/Rh Alloy | Corrosion Resistance, Photocatalysis | High Stability, Catalytic Activity | sigmaaldrich.com |
| Nanomaterials | Nanoparticles | Energy Conversion | Dispersibility, High Surface Area | americanelements.com |
| Optical Components | Mirror & Fiber Coatings | Light Reflection | Durability, Reflectivity | samaterials.com |
Applications in Bioinorganic Chemistry and Chemical Biology (e.g., Antitumor Agents)
Perhaps one of the most exciting future prospects for rhodium compounds derived from Rhodium(III) trisulfate hydrate lies in bioinorganic chemistry, particularly in the development of novel therapeutic agents. Rhodium(III) complexes are being extensively investigated as potential alternatives to traditional platinum-based anticancer drugs. researchgate.netmdpi.com
Numerous studies have demonstrated the potent antiproliferative activity of novel, kinetically inert rhodium(III) complexes against a range of human cancer cell lines, including MCF-7 (breast), HT-29 (colon), Jurkat (leukemia), and A549 (lung). nih.govnih.gov The mechanism of action often involves inducing programmed cell death (apoptosis) through mitochondrial pathways. nih.govrsc.org These complexes can elevate levels of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial damage and triggering apoptosis. nih.gov
Significantly, some rhodium(III) complexes show promise in overcoming multidrug resistance, a major challenge in cancer therapy. nih.gov Beyond cancer, rhodium complexes are also being designed as specific enzyme inhibitors. For example, a rhodium(III) complex was identified as a potent inhibitor of an enzyme implicated in inflammatory bowel disease, demonstrating its potential for anti-inflammatory applications. nih.govsci-hub.se
| Research Area | Target | Mechanism of Action | Cell Line Example | Reference(s) |
| Anticancer Activity | Various Cancer Cells | Induction of apoptosis via mitochondrial damage, ROS elevation | MCF-7, HT-29, A549/ADR | nih.govnih.govnih.gov |
| Overcoming Drug Resistance | Multidrug-Resistant NSCLC | Reprogramming tumor microenvironment | A549/ADR | nih.gov |
| Enzyme Inhibition | Neural Precursor Cell Expressed, Developmentally Down-Regulated 8 (NEDD8)-Activating Enzyme | ATP-competitive inhibition | - | nih.gov |
| Anti-inflammatory | Inflammatory Bowel Disease Models | Enzyme inhibition | - | nih.gov |
Development of Predictive Models for Reactivity and Selectivity
To accelerate the discovery and optimization of new rhodium-based catalysts and drugs, researchers are increasingly turning to computational modeling. The development of predictive models for the reactivity and selectivity of rhodium complexes is a key emerging research direction.
Techniques such as Density Functional Theory (DFT) are being employed to gain deep insights into reaction mechanisms at the atomic level. rsc.org For example, DFT calculations have been used to elucidate the significant effect of substituents on the reactivity of rhodium catalysts in C-H functionalization reactions, explaining how they weaken specific bonds to enable the desired transformation. rsc.org Similarly, extensive computational studies on rhodium(III) nitrate (B79036) complexes have helped to model their speciation, kinetics, and thermodynamics in solution, which is fundamental to understanding their behavior in practical applications. nsc.ru These predictive models are crucial for rational design, allowing scientists to screen potential ligands and predict the outcomes of reactions, thereby guiding the synthesis of more efficient and selective rhodium compounds. nih.gov
Interdisciplinary Research with Environmental Science and Engineering
The properties of rhodium compounds, including those derived from Rhodium(III) trisulfate hydrate, position them at the intersection of chemistry, environmental science, and engineering. The most well-established application in this domain is the use of rhodium in three-way catalytic converters for automobiles, where it plays an indispensable role in reducing harmful nitrogen oxide (NOx) emissions from exhaust gases. samaterials.com
Emerging interdisciplinary research seeks to expand rhodium's environmental applications. There is growing interest in using rhodium-based materials for water treatment and the remediation of pollutants. americanelements.com As mentioned, Pt/Rh alloys can function as photocatalysts to break down persistent organic dyes in wastewater, offering a potential solution for industrial effluent treatment. sigmaaldrich.com The unique catalytic properties of rhodium make it a promising candidate for tackling a range of environmental challenges, from air pollution control to water purification.
Q & A
Q. What are the optimal synthetic methods for preparing rhodium(III) trisulfate hydrate with high purity?
Rhodium(III) trisulfate hydrate is typically synthesized by reacting rhodium(III) chloride hydrate with sulfuric acid under controlled reflux conditions. Key steps include stoichiometric control (e.g., 1:3 molar ratio of RhCl₃·xH₂O to H₂SO₄), followed by crystallization in aqueous media. Purification involves recrystallization in dilute sulfuric acid to minimize hydrolysis byproducts. Characterization via elemental analysis and thermogravimetric analysis (TGA) ensures hydration state accuracy .
Q. How can the hydration state of rhodium(III) trisulfate hydrate be experimentally determined?
The hydration state is quantified using TGA to measure mass loss upon heating (e.g., 100–300°C for water removal). Complementary techniques include Karl Fischer titration for residual moisture and X-ray diffraction (XRD) to confirm structural integrity post-dehydration. For precise hydration, dynamic vapor sorption (DVS) studies under controlled humidity are recommended .
Q. What are the stability considerations for rhodium(III) trisulfate hydrate under ambient and experimental conditions?
The compound is hygroscopic and prone to hydrolysis in aqueous solutions. Storage requires desiccators with silica gel or anhydrous CaCl₂. In solution, stability is pH-dependent; acidic conditions (pH < 2) prevent Rh³+ hydrolysis. For long-term storage, inert-atmosphere vials and low temperatures (4°C) are advised .
Advanced Research Questions
Q. How can researchers resolve contradictions in electronic spectral data for rhodium(III) sulfate complexes?
Discrepancies between solution and solid-state spectra (e.g., band shifts in UV-Vis) arise from solvent effects and ligand-field perturbations. Single-crystal spectroscopic studies, coupled with density functional theory (DFT) calculations, help assign transitions accurately. Variable-temperature spectra can further distinguish dynamic vs. static electronic effects .
Q. What experimental strategies mitigate hydration-dependent variability in catalytic performance?
Hydration state impacts Rh³+ coordination geometry and redox activity. To standardize catalytic studies, pre-dehydrate samples under vacuum (120°C) and validate hydration via TGA. In catalysis (e.g., CO oxidation), compare activity under controlled humidity using in situ IR spectroscopy to track active-site water interactions .
Q. How can computational modeling elucidate the ligand-exchange kinetics of rhodium(III) trisulfate hydrate?
Molecular dynamics (MD) simulations with explicit solvent models (e.g., water/sulfate) predict exchange rates for sulfate ligands. Pair with experimental kinetic data (e.g., stopped-flow spectroscopy) to refine activation parameters. DFT studies on transition states reveal steric and electronic barriers to ligand substitution .
Q. What methodologies address synthetic yield inconsistencies in rhodium(III) trisulfate hydrate preparation?
Contradictory yields often stem from variable sulfate coordination or competing hydrolysis. Design of experiments (DoE) optimizes parameters like acid concentration and stirring rate. Use in situ pH monitoring and Raman spectroscopy to track intermediate formation (e.g., Rh-O-SO₃ complexes) .
Q. How do hydration and sulfate coordination influence the electrochemical behavior of rhodium(III) trisulfate hydrate?
Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., acetonitrile with TBAPF₆) isolates redox processes. Compare hydrated vs. anhydrous samples to identify water-mediated proton-coupled electron transfer (PCET). X-ray absorption spectroscopy (XAS) at the Rh K-edge correlates coordination changes with redox potentials .
Methodological and Safety Considerations
Q. What analytical techniques are recommended for quantifying trace impurities in rhodium(III) trisulfate hydrate?
Inductively coupled plasma mass spectrometry (ICP-MS) detects metallic impurities (e.g., Fe, Cu). Ion chromatography identifies residual sulfate or chloride. For organics, use gas chromatography-mass spectrometry (GC-MS) after solvent extraction .
Q. What safety protocols are critical when handling rhodium(III) trisulfate hydrate?
Rhodium salts are irritants and potential sensitizers. Use NIOSH-approved respirators, nitrile gloves, and fume hoods for powder handling. Waste disposal must comply with local regulations for heavy metals. Spill containment requires neutralization with sodium bicarbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
